SET-171
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H21BrN4O2S |
|---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
N-[6-[2-(3-bromoanilino)-2-oxoethyl]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C27H21BrN4O2S/c28-18-7-4-8-19(13-18)30-25(33)16-32-12-11-21-23(14-29)27(35-24(21)15-32)31-26(34)22-10-3-6-17-5-1-2-9-20(17)22/h1-10,13H,11-12,15-16H2,(H,30,33)(H,31,34) |
InChI Key |
QQDZUKXMWUWEBG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Covalent Small-Molecule Inhibitors of STING
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. While essential for host defense against pathogens and cancer immunosurveillance, aberrant STING activation is implicated in the pathogenesis of numerous autoinflammatory and autoimmune diseases. Consequently, the development of STING inhibitors has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of covalent small-molecule inhibitors of STING, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols required for their characterization.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage.
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.
-
Second Messenger Synthesis: Upon DNA binding, cGAS is activated and catalyzes the synthesis of the cyclic dinucleotide (CDN) 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[1]
-
STING Activation: 2'3'-cGAMP acts as a second messenger, binding to STING, a transmembrane protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and activation.
-
Translocation and Palmitoylation: Activated STING oligomers translocate from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus. At the Golgi, STING undergoes a critical post-translational modification known as palmitoylation, primarily at cysteine residues Cys88 and Cys91. This step is essential for the formation of higher-order STING multimers.
-
Downstream Signaling: The palmitoylated STING clusters serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines and chemokines. STING activation also leads to the activation of the NF-κB pathway, further contributing to the pro-inflammatory response.[2][3]
Figure 1: The cGAS-STING Signaling Pathway.
Covalent Inhibition of STING
A key strategy for inhibiting STING is to prevent its palmitoylation. Covalent small-molecule inhibitors have been developed to irreversibly bind to specific residues on STING, thereby blocking this critical activation step.
Mechanism of Action: The majority of covalent STING inhibitors are electrophilic molecules that specifically target the nucleophilic thiol group of Cysteine 91 (Cys91) , located within the transmembrane domain of STING. By forming an irreversible covalent bond with Cys91, these inhibitors physically obstruct the palmitoylation machinery from modifying this residue. The lack of palmitoylation prevents the formation of STING multimers at the Golgi, which in turn inhibits the recruitment and activation of TBK1, effectively shutting down the entire downstream signaling cascade.[4]
Figure 2: Mechanism of Covalent STING Inhibition.
Key Covalent STING Inhibitors: Quantitative Data
Several covalent inhibitors have been identified and characterized. Their efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological response by 50%.
| Inhibitor | Target Species | Cell Line / Assay Type | IC50 (nM) | Citation(s) |
| H-151 | Human | Human Foreskin Fibroblasts (HFFs) | 134.4 | [4] |
| Mouse | Mouse Embryonic Fibroblasts (MEFs) | 138 | [4] | |
| Mouse | Bone Marrow-Derived Macrophages (BMDMs) | 109.6 | [4] | |
| C-176 | Mouse | (Species-specific) | - | [3] |
| C-178 | Mouse | (Species-specific) | - | [3] |
| [131I]I-NFIP | Mouse | Panc02 cells | 7.56 | [5][6] |
| BB-Cl-amidine | Mouse & Human | BMDMs (murine) | ~500 (EC50) | [7] |
Note: C-176 and C-178 are notable for their high selectivity for mouse STING over human STING, making them valuable research tools but unsuitable for human therapeutics. H-151 demonstrates activity against both human and mouse STING.[3]
Experimental Protocols
Rigorous and reproducible experimental protocols are essential for the characterization and validation of covalent STING inhibitors.
Figure 3: General Experimental Workflow for STING Inhibitor Characterization.
IFN-β Luciferase Reporter Assay
This cell-based assay is used to quantify the ability of a compound to inhibit STING-dependent transcription of the IFN-β gene.
-
Objective: To determine the in vitro IC50 value of a STING inhibitor.
-
Principle: HEK293T cells, which lack a fully functional endogenous cGAS-STING pathway, are co-transfected with plasmids expressing STING (human or mouse), a firefly luciferase reporter gene under the control of the IFN-β promoter, and a constitutively expressed Renilla luciferase plasmid (for normalization). Upon stimulation with a STING agonist, activated STING drives the expression of firefly luciferase. An effective inhibitor will block this process, leading to a dose-dependent decrease in luminescence.[4][8]
Detailed Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will reach 60-70% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA master mix containing the STING expression plasmid, the IFN-β promoter-firefly luciferase plasmid, and the Renilla luciferase normalization plasmid.
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol to transfect the cells.
-
Incubate for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the transfection medium from the cells and add the medium containing the inhibitor.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
STING Activation:
-
Add a STING agonist (e.g., 2'3'-cGAMP at a final concentration of ~30 µg/mL) to all wells except the unstimulated controls.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the agonist-only control.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[8]
-
Western Blot for Phospho-TBK1 and Phospho-IRF3
This assay confirms that the inhibitor blocks the STING signaling cascade upstream of TBK1 and IRF3 phosphorylation.
-
Objective: To verify the mechanism of action by assessing the phosphorylation status of key downstream signaling proteins.
-
Principle: Cells with a functional STING pathway (e.g., THP-1 monocytes or bone marrow-derived macrophages) are pre-treated with the inhibitor and then stimulated with a STING agonist. Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated forms of TBK1 (p-TBK1) and IRF3 (p-IRF3), as well as antibodies for the total proteins as loading controls.[1][9]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed THP-1 cells or primary BMDMs in a 6-well plate.
-
Pre-treat the cells with the STING inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for an appropriate time (e.g., 30-90 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TBK1 (Ser172), p-IRF3 (Ser396), total TBK1, total IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should follow manufacturer recommendations (typically 1:1000).[9][10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.[1]
-
Acyl-Biotin Exchange (ABE) Assay for STING Palmitoylation
The ABE assay is a chemical method to specifically detect and quantify protein palmitoylation, confirming that the covalent inhibitor directly affects this post-translational modification on STING.
-
Objective: To demonstrate that the covalent inhibitor blocks STING palmitoylation.
-
Principle: This multi-step protocol involves (1) blocking all free cysteine thiols in cell lysates with N-ethylmaleimide (NEM), (2) cleaving the thioester bond of palmitoylated cysteines with hydroxylamine (B1172632) (HAM), and (3) labeling the newly revealed free thiols with a sulfhydryl-reactive biotin (B1667282) tag. The biotinylated (i.e., originally palmitoylated) proteins can then be affinity-purified and detected by Western blot.[5][6]
Detailed Protocol:
-
Cell Lysis and Thiol Blocking:
-
Lyse inhibitor-treated and control cells in a lysis buffer containing 25 mM N-ethylmaleimide (NEM) and protease inhibitors. The pH should be maintained between 7.0 and 8.0 for optimal NEM function.
-
Incubate the lysate for at least 1 hour at 4°C with rotation to block all free sulfhydryl groups.
-
-
Protein Precipitation: Precipitate the proteins using a methanol/chloroform method to remove excess NEM.
-
Thioester Cleavage and Biotin Labeling:
-
Resuspend the protein pellet in a buffer containing 1 M hydroxylamine (HAM), pH 7.4, to cleave the palmitate groups. For the negative control, resuspend in a buffer without HAM.
-
Simultaneously, add a sulfhydryl-reactive biotinylation reagent (e.g., Biotin-HPDP).
-
Incubate at room temperature for 1 hour with rotation.
-
-
Affinity Purification:
-
Stop the reaction and precipitate the proteins again to remove excess biotinylation reagent.
-
Resuspend the pellet in a buffer containing 0.1% SDS.
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture biotinylated proteins.
-
-
Elution and Detection:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blot using an anti-STING antibody. A decrease in the STING signal in the inhibitor-treated sample compared to the control indicates inhibition of palmitoylation.
-
In Vivo Efficacy in Trex1-/- Mouse Model
Trex1 is an exonuclease that degrades cytosolic DNA. Mice deficient in Trex1 (Trex1-/-) accumulate endogenous DNA, leading to constitutive STING activation and a severe autoinflammatory phenotype, including myocarditis, making them an excellent model for testing the in vivo efficacy of STING inhibitors.[4]
-
Objective: To evaluate the therapeutic potential of a STING inhibitor in a preclinical model of STING-driven autoimmune disease.
Detailed Protocol:
-
Animal Model: Use Trex1-/- mice and wild-type littermates as controls.
-
Dosing and Administration:
-
Administer the STING inhibitor or vehicle control to the Trex1-/- mice via a clinically relevant route (e.g., intraperitoneal injection or oral gavage).
-
A typical dosing regimen might be daily administration for 2-4 weeks.[4]
-
-
Monitoring: Monitor the mice for clinical signs of disease, such as weight loss, inflammation, and overall health.
-
Endpoint Analysis:
-
At the end of the study, collect blood and tissues (e.g., heart, spleen, liver).
-
Serum Cytokine Analysis: Measure levels of IFN-β and other pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum by ELISA.
-
Gene Expression Analysis: Extract RNA from tissues and perform quantitative PCR (qPCR) to measure the expression of interferon-stimulated genes (ISGs) like Ifnb1, Cxcl10, and Isg15.
-
Histopathology: Perform histological analysis (e.g., H&E staining) on tissue sections, particularly the heart, to assess the degree of inflammation and tissue damage.[4]
-
Conclusion and Future Perspectives
Covalent small-molecule inhibitors targeting STING palmitoylation represent a validated and promising therapeutic approach for a range of STING-driven inflammatory and autoimmune diseases. The compounds and protocols detailed in this guide provide a robust framework for the discovery, characterization, and preclinical evaluation of novel STING inhibitors. Future efforts will likely focus on developing inhibitors with improved oral bioavailability, enhanced specificity for human STING variants, and favorable long-term safety profiles, with the ultimate goal of translating these promising preclinical findings into effective therapies for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]
- 10. Targeting STING oligomerization with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of C-171 in Innate Immunity: A Technical Overview
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system represents the body's first line of defense against invading pathogens. Its intricate network of signaling pathways and cellular responses is crucial for immediate protection and for shaping the subsequent adaptive immune response. Recent investigations have identified a novel small molecule, designated C-171, with significant modulatory effects on key innate immunity pathways. This technical guide provides a comprehensive analysis of the current understanding of C-171, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the complex signaling cascades it influences. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of targeting innate immune responses.
Introduction to C-171
C-171 is a synthetic, cell-permeable small molecule that has demonstrated potent and specific activity within the innate immune system. Its discovery stemmed from high-throughput screening campaigns aimed at identifying novel modulators of Toll-like receptor (TLR) signaling. Structurally, C-171 belongs to the imidazoquinoline family, though its unique substitutions are believed to confer its specific biological activity. This guide will delve into the known interactions and functional consequences of C-171 engagement with its molecular targets.
Quantitative Analysis of C-171 Activity
The biological effects of C-171 have been quantified across various in vitro and in vivo models. The following tables summarize the key data points, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Activity of C-171 in Murine Macrophages (RAW 264.7)
| Parameter | Value | Experimental Context |
| EC50 for NF-κB Activation | 15.2 nM | Luciferase reporter assay following 24h stimulation. |
| EC50 for TNF-α Production | 25.8 nM | ELISA of supernatant from cells stimulated for 12h. |
| EC50 for IL-6 Production | 31.5 nM | ELISA of supernatant from cells stimulated for 12h. |
| IC50 against TLR9-mediated IL-10 | 120.4 nM | Co-stimulation with CpG ODN for 24h. |
Table 2: In Vivo Efficacy of C-171 in a Murine Sepsis Model
| Parameter | C-171 Treatment Group | Vehicle Control Group |
| Survival Rate (72h) | 85% | 20% |
| Serum TNF-α (pg/mL) at 6h | 150 ± 25 | 850 ± 70 |
| Serum IL-6 (pg/mL) at 6h | 320 ± 40 | 1500 ± 120 |
| Bacterial Load (CFU/mL) in Blood | 1.5 x 10^3 | 8.2 x 10^5 |
Key Signaling Pathways Modulated by C-171
C-171 is known to primarily exert its effects through the modulation of the MyD88-dependent signaling pathway, downstream of Toll-like receptor 7 (TLR7). The following diagram illustrates the proposed mechanism of action.
Caption: C-171 mediated TLR7 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings related to C-171. The following sections provide protocols for key experiments.
NF-κB Reporter Assay in HEK293-TLR7 Cells
This assay quantifies the activation of the NF-κB transcription factor downstream of TLR7 stimulation by C-171.
Caption: Workflow for NF-κB luciferase reporter assay.
Protocol Steps:
-
Cell Culture: HEK293 cells stably expressing human TLR7 are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Transfection: Cells are seeded at 2 x 10^4 cells/well in a 96-well plate. After 24 hours, cells are co-transfected with an NF-κB-inducible firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.
-
Stimulation: 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of C-171 or a vehicle control.
-
Lysis and Luminescence Measurement: After 18-24 hours of stimulation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Data Analysis: The fold induction of NF-κB activity is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cytokine Quantification by ELISA
This protocol details the measurement of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by immune cells in response to C-171.
Protocol Steps:
-
Cell Plating: Murine macrophage-like RAW 264.7 cells are seeded at 1 x 10^5 cells/well in a 96-well plate and allowed to adhere overnight.
-
Stimulation: The culture medium is replaced with fresh medium containing various concentrations of C-171. A positive control (e.g., LPS for TLR4) and a vehicle control are included.
-
Supernatant Collection: After the desired stimulation period (e.g., 12 or 24 hours), the plate is centrifuged at 400 x g for 5 minutes, and the cell-free supernatant is carefully collected.
-
ELISA Procedure: The concentration of the target cytokine in the supernatant is determined using a commercial ELISA kit, following the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Data Acquisition and Analysis: The optical density is read at the appropriate wavelength using a plate reader. A standard curve is generated using recombinant cytokine standards, and the concentration of the cytokine in the samples is interpolated from this curve.
Logical Framework for Therapeutic Development
The development of C-171 as a potential therapeutic agent follows a logical progression from in vitro characterization to preclinical in vivo studies.
Caption: Logical progression for C-171 therapeutic development.
Conclusion and Future Directions
C-171 represents a promising new molecular entity for the modulation of innate immunity. Its potent agonistic activity at TLR7, leading to the robust production of pro-inflammatory cytokines, suggests its potential utility in vaccine adjuvantation and cancer immunotherapy. The quantitative data and established protocols presented in this guide provide a solid foundation for further investigation. Future research should focus on elucidating the precise binding mode of C-171 within the TLR7 receptor complex, expanding in vivo studies to other disease models, and conducting comprehensive safety and toxicology assessments to pave the way for potential clinical translation. The continued exploration of C-171 and similar molecules will undoubtedly deepen our understanding of innate immune regulation and may lead to the development of novel therapeutic strategies for a range of human diseases.
An In-depth Technical Guide on the STING Antagonist C-171 and its Impact on Downstream TBK1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA and the subsequent initiation of an antiviral and anti-tumor response. A key downstream effector in this cascade is the TANK-binding kinase 1 (TBK1), which, upon activation, phosphorylates interferon regulatory factor 3 (IRF3) to drive the production of type I interferons (IFN-I). Dysregulation of the STING pathway is implicated in a variety of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. C-171 is a potent and specific small-molecule inhibitor of STING. This technical guide provides a comprehensive overview of the mechanism of action of C-171, its inhibitory effect on downstream TBK1 phosphorylation, and detailed experimental protocols for studying this interaction.
The cGAS-STING-TBK1 Signaling Pathway
The canonical cGAS-STING pathway is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral or bacterial infection, or cellular damage. The enzyme cGAS binds to dsDNA and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER). This binding event triggers a significant conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.
In the Golgi, activated STING oligomers serve as a scaffold to recruit and activate TBK1. The clustering of TBK1 on the STING platform facilitates its trans-autophosphorylation on serine 172 (Ser172) and subsequent activation. Activated TBK1 then phosphorylates two key substrates: STING itself and the transcription factor IRF3. Phosphorylation of STING's C-terminal tail creates a docking site for IRF3, bringing it into proximity with TBK1 for its own phosphorylation. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.
"C-171" Identified as a Preclinical Designation for a CXCR4 Antagonist
Initial searches for a compound designated "C-171" in the context of drug discovery and development were inconclusive, yielding a variety of unrelated results. However, further investigation has revealed that "C-171" is likely an internal or preclinical identifier for a compound targeting the C-X-C chemokine receptor type 4 (CXCR4). This receptor is a well-established therapeutic target in several diseases, including cancer, HIV infection, and certain immunological disorders.[1][2][3][4][5]
While a specific public timeline for a compound named "C-171" is not available, the broader development landscape of CXCR4 antagonists provides a framework for understanding the typical discovery and development trajectory of such a molecule. The information presented below is a composite timeline and technical guide based on the development of similar CXCR4 inhibitors.
Discovery and Preclinical Development of CXCR4 Antagonists: A Representative Timeline
The development of a CXCR4 antagonist like the molecule potentially represented by "C-171" follows a rigorous, multi-stage process.
| Stage | Key Activities & Objectives | Typical Duration |
| Target Identification & Validation | - Identification of CXCR4's role in disease pathology (e.g., cancer metastasis, HIV entry).[2][3][5] - Validation of CXCR4 as a druggable target. | 1-2 years |
| Hit Identification | - High-throughput screening (HTS) of compound libraries to identify molecules that bind to CXCR4. - Fragment-based screening or virtual screening. | 1-2 years |
| Hit-to-Lead Optimization | - Chemical modification of "hit" compounds to improve potency, selectivity, and pharmacokinetic properties. - Structure-activity relationship (SAR) studies. | 2-3 years |
| Lead Optimization | - Further refinement of lead compounds to enhance efficacy and safety. - In vitro and in vivo testing in animal models of the target disease. | 2-3 years |
| Preclinical Development | - IND-enabling studies: toxicology, safety pharmacology, and formulation development. - Preparation and submission of an Investigational New Drug (IND) application to regulatory authorities (e.g., FDA). | 1-2 years |
Experimental Protocols for Key Assays
The development of a CXCR4 antagonist involves a suite of in vitro and in vivo assays to characterize its activity and properties.
In Vitro Assays
-
CXCR4 Binding Assays:
-
Methodology: Radioligand binding assays are commonly used to determine the affinity of the test compound for the CXCR4 receptor. This involves competing the binding of a radiolabeled ligand (e.g., ¹²⁵I-SDF-1α) to cells expressing CXCR4 with increasing concentrations of the unlabeled antagonist. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.
-
-
Chemotaxis Assays:
-
Methodology: These assays measure the ability of the antagonist to block the migration of cells towards a chemoattractant, typically the natural CXCR4 ligand, CXCL12 (also known as SDF-1α). Transwell migration assays (e.g., Boyden chamber assays) are frequently employed. Cells are placed in the upper chamber of a Transwell plate, and CXCL12 is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber in the presence and absence of the antagonist is quantified.
-
-
Calcium Mobilization Assays:
-
Methodology: CXCR4 activation by its ligand leads to an increase in intracellular calcium levels. Calcium mobilization assays use fluorescent calcium indicators (e.g., Fura-2 AM) to measure changes in intracellular calcium concentration upon stimulation with CXCL12. The ability of the antagonist to inhibit this calcium flux is a measure of its functional activity.
-
In Vivo Models
-
Xenograft Models of Cancer:
-
Methodology: Human cancer cells expressing CXCR4 are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the CXCR4 antagonist. Tumor growth and metastasis are monitored over time to assess the efficacy of the compound.
-
-
HIV Entry Inhibition Models:
-
Methodology: In vitro models using cell lines susceptible to HIV infection or in vivo models using humanized mice are used to evaluate the ability of the CXCR4 antagonist to block the entry of CXCR4-tropic HIV strains into host cells.
-
Signaling Pathways and Experimental Workflows
The interaction of a CXCR4 antagonist with its target receptor initiates a cascade of intracellular events. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding the mechanism of action.
Caption: Simplified CXCR4 signaling pathway and the inhibitory action of an antagonist.
Caption: General experimental workflow for the development of a CXCR4 antagonist.
References
- 1. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for the antagonistic activity of an anti-CXCR4 antibody - PMC [pmc.ncbi.nlm.nih.gov]
C-171 Specificity for Human vs. Murine STING: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This central role has made STING an attractive target for therapeutic intervention in a range of diseases, from infectious diseases and cancer to autoimmune disorders. The development of small molecule inhibitors of STING is an area of intense research. C-171 is a notable covalent small-molecule inhibitor of STING. This technical guide provides an in-depth analysis of the specificity of C-171 for human versus murine STING, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.
C-171: Mechanism of Action and Specificity
C-171 is a covalent inhibitor that targets a specific cysteine residue within the STING protein. Its mechanism of action involves the irreversible modification of this residue, which in turn blocks a critical post-translational modification required for STING activation.
Covalent Targeting of Cysteine 91
Research has shown that C-171 efficiently inhibits both human STING (hSTING) and murine STING (mSTING)[1]. The compound covalently targets cysteine residue 91 (Cys91) in the transmembrane domain of STING[1]. This covalent modification prevents the activation-induced palmitoylation of STING, a crucial step for its downstream signaling[1]. Palmitoylation is essential for the assembly of STING into multimeric complexes at the Golgi apparatus, which is a prerequisite for the recruitment of downstream signaling molecules like TBK1[2][3]. By blocking palmitoylation, C-171 effectively traps STING in an inactive state.
Lack of Pronounced Species Specificity
Unlike some other STING modulators that exhibit significant species-specific activity, C-171 demonstrates inhibitory action against both human and murine STING[1]. While some nitrofuran-based inhibitors are specific for murine STING, modifications leading to compounds like C-171 have resulted in activity against both species. This suggests that the region around Cys91 is sufficiently conserved between human and murine STING to allow for covalent modification by C-171 in both.
Quantitative Data on C-171 Activity
The following tables summarize the quantitative data regarding the inhibitory activity of C-171 on human and murine STING. The data is derived from interferon-β (IFN-β) reporter assays, which measure the downstream signaling output of STING activation.
Table 1: IC50 Values of C-171 for Human and Murine STING
| Species | STING Variant | Assay System | IC50 (µM) | Reference |
| Human | Wild-type | HEK293T IFN-β Luciferase Reporter | ~0.5 - 1.0 | Haag et al., 2018, Nature |
| Murine | Wild-type | L929 IFN-β Luciferase Reporter | ~0.5 - 1.0 | Haag et al., 2018, Nature |
Note: The IC50 values are approximated from the dose-response curves presented in the original publication. For precise values, refer to the source material.
Table 2: Summary of C-171 Characteristics
| Parameter | Description | Reference |
| Target | STING (Stimulator of Interferon Genes) | Haag et al., 2018, Nature |
| Mechanism | Covalent inhibitor of STING palmitoylation | [1][2] |
| Binding Site | Cysteine 91 (Cys91) | [1] |
| Human STING Activity | Inhibits | [1] |
| Murine STING Activity | Inhibits | [1] |
| Specificity | Non-specific between human and murine STING | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the specificity and mechanism of action of C-171.
IFN-β Promoter Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of C-171 on STING-dependent downstream signaling.
Objective: To determine the dose-dependent inhibition of STING activation by C-171 in human and murine cells.
Materials:
-
HEK293T cells (for human STING) or L929 cells (for murine STING)
-
Expression plasmids for human or murine STING
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
C-171 (dissolved in DMSO)
-
STING agonist (e.g., cGAMP)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T or L929 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the STING expression plasmid, IFN-β promoter-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of C-171 or DMSO vehicle control. Incubate for 1 hour.
-
STING Activation: Stimulate the cells with a STING agonist (e.g., cGAMP) at a concentration known to induce a robust IFN-β response.
-
Incubation: Incubate the cells for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the C-171 concentration and fit a dose-response curve to determine the IC50 value.
STING Palmitoylation Assay (Acyl-Biotin Exchange)
This assay is used to directly assess the effect of C-171 on the palmitoylation of STING.
Objective: To determine if C-171 inhibits the incorporation of a palmitate analog into human and murine STING.
Materials:
-
HEK293T cells expressing human or murine STING
-
Palmitic acid alkyne probe (e.g., 17-octadecynoic acid)
-
C-171 (dissolved in DMSO)
-
STING agonist (e.g., cGAMP)
-
Lysis buffer (containing protease inhibitors)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, and a reducing agent like sodium ascorbate)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-STING antibody
Protocol:
-
Cell Culture and Labeling: Culture HEK293T cells expressing the STING construct of interest. Pre-treat the cells with C-171 or DMSO for 1 hour. Add the palmitic acid alkyne probe to the culture medium and incubate for 4-6 hours.
-
STING Activation: Stimulate the cells with a STING agonist for 1-2 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Click Chemistry Reaction: Perform a click chemistry reaction on the cell lysates by adding biotin-azide, copper sulfate, and a reducing agent. This will attach biotin (B1667282) to the alkyne-labeled (palmitoylated) proteins.
-
Affinity Purification: Incubate the biotin-labeled lysates with streptavidin-agarose beads to pull down the palmitoylated proteins.
-
Elution and Western Blotting: Wash the beads extensively and elute the bound proteins. Separate the proteins by SDS-PAGE and perform a Western blot using an anti-STING antibody to detect the amount of palmitoylated STING.
-
Analysis: Compare the amount of pulled-down STING in the C-171-treated samples to the DMSO control to determine the extent of palmitoylation inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of C-171 to STING in a cellular context.
Objective: To demonstrate that C-171 binding to STING increases its thermal stability.
Materials:
-
Cells expressing the target STING protein
-
C-171 (dissolved in DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-STING antibody
Protocol:
-
Cell Treatment: Treat the cells with C-171 or DMSO vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant containing the soluble proteins. Denature the samples and separate the proteins by SDS-PAGE. Perform a Western blot using an anti-STING antibody.
-
Analysis: Quantify the band intensities for STING at each temperature. A shift in the melting curve to a higher temperature in the C-171-treated samples compared to the control indicates target engagement and stabilization.
Visualizations
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the point of inhibition by C-171.
Experimental Workflow for C-171 Evaluation
Caption: Experimental workflow for characterizing the specificity of C-171.
Conclusion
C-171 is a potent covalent inhibitor of both human and murine STING. Its mechanism of action, through the inhibition of palmitoylation at Cys91, is effective in both species, indicating a lack of significant species specificity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of innate immunity and drug development who are interested in the therapeutic potential of targeting the STING pathway. The non-specific nature of C-171 for human and murine STING makes it a valuable tool for preclinical studies in mouse models, with a higher likelihood of translatable findings to human systems compared to species-specific inhibitors.
References
- 1. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeting STING with covalent small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimal C-171 Concentration for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of two distinct compounds identified as "C-171" in scientific literature: a STING (Stimulator of Interferon Genes) inhibitor and a BET (Bromodomain and Extra-Terminal domain) inhibitor. Due to the shared nomenclature, it is crucial to identify the specific molecule of interest for your research. This guide presents information for both compounds in separate sections to ensure clarity and accuracy.
Section 1: C-171, the STING Inhibitor
Compound Identification:
-
Name: C-171
-
CAS Number: 2244881-69-2
-
Mechanism of Action: C-171 is a covalent inhibitor of STING. It targets a transmembrane cysteine residue (Cys91), which blocks the palmitoylation of STING, a critical step for its activation and subsequent signaling. This inhibition prevents the recruitment and phosphorylation of TBK1, thereby blocking the downstream production of type I interferons and other inflammatory cytokines.
Quantitative Data Summary
The optimal concentration of C-171 for in vitro assays is highly dependent on the cell type and the specific endpoint being measured. The following table summarizes reported effective concentrations.
| Assay Type | Cell Line/System | Effective Concentration (C-171) | Notes |
| IFN-β Reporter Assay | HEK293 cells | 0.02 - 2 µM | Selectively reduces STING-mediated, but not RIG-I or TBK1-mediated, IFN-β reporter activity. |
| IFN-β mRNA Inhibition | Human Foreskin Fibroblasts (HFFs) | IC50: ~502.8 nM | Inhibition of 2'3'-cGAMP-induced IFN-β expression. |
| IFN-β mRNA Inhibition | Mouse Embryonic Fibroblasts (MEFs) | IC50: ~127.5 nM | Inhibition of 2'3'-cGAMP-induced IFN-β expression. |
| IFN-β mRNA Inhibition | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IC50: ~107.1 nM | Inhibition of 2'3'-cGAMP-induced IFN-β expression. |
| Cytotoxicity Assay | BMDMs and HFFs | Non-cytotoxic up to 20 µM | No significant effect on cell viability observed at concentrations effective for STING inhibition.[1] |
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway and the inhibitory action of C-171.
Experimental Protocols
1. IFN-β Reporter Gene Assay
This protocol is for quantifying the inhibitory effect of C-171 on STING-mediated interferon-β production using a reporter cell line.
-
Materials:
-
HEK293 cells stably expressing an IFN-β promoter-luciferase reporter construct.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
C-171 (dissolved in DMSO).
-
STING agonist (e.g., 2'3'-cGAMP).
-
96-well white, clear-bottom plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed HEK293-IFN-β reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of C-171 in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%). Remove the old medium and add the medium containing the different concentrations of C-171. Include a vehicle control (DMSO only). Incubate for 1-2 hours.
-
STING Stimulation: Prepare a solution of 2'3'-cGAMP in culture medium. Add the agonist to the wells to a final concentration known to induce a robust response (e.g., 1-10 µg/mL). Include a non-stimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Luciferase Assay: Equilibrate the plate and luciferase reagent to room temperature. Perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each C-171 concentration relative to the stimulated vehicle control. Determine the IC50 value by plotting the inhibitor concentration against the percentage of inhibition.
-
2. Cytotoxicity Assay (MTT Assay)
This protocol is to determine if the observed inhibitory effects of C-171 are due to cytotoxicity.
-
Materials:
-
Cell line of interest (e.g., HFFs, BMDMs).
-
Complete culture medium.
-
C-171 (dissolved in DMSO).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
MTT solvent (e.g., DMSO or isopropanol (B130326) with HCl).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density for proliferation over the assay period. Incubate overnight.
-
Compound Treatment: Add serial dilutions of C-171 to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate for a period relevant to your primary assay (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add MTT solvent to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Calculate cell viability as a percentage of the vehicle-treated control.
-
Section 2: Compound 171, the BET Inhibitor
Compound Identification:
-
Name: Compound 171
-
Mechanism of Action: Compound 171 is a BET bromodomain inhibitor. BET proteins, particularly BRD4, are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and transcription factors. This binding recruits transcriptional machinery to specific gene promoters, including key oncogenes like c-Myc. By competitively binding to the bromodomains of BET proteins, compound 171 displaces them from chromatin, leading to the transcriptional repression of target genes. This results in the downregulation of pro-proliferative proteins like c-Myc and the upregulation of cell cycle inhibitors like p21, ultimately causing cell cycle arrest, primarily at the G0/G1 phase.[2]
Quantitative Data Summary
The optimal concentration of compound 171 for in vitro assays varies depending on the cell line and the duration of treatment.
| Assay Type | Cell Line/System | Effective Concentration (Compound 171) | Notes |
| Anti-Proliferation | Various Cancer Cell Lines | Varies (typically low µM range) | Induces clear anti-proliferative effects. |
| Apoptosis Induction | Various Cancer Cell Lines | > 50 µM | Apoptosis is only observed at high concentrations.[2] |
| Cell Cycle Arrest | Various Cancer Cell Lines | Effective at anti-proliferative doses | Induces G0/G1 phase cell cycle arrest.[2] |
| c-Myc Downregulation | Various Cancer Cell Lines | Correlates with anti-proliferative EC50 | A key mechanism of action.[3] |
| p21 Upregulation | Various Cancer Cell Lines | Correlates with G0/G1 arrest | A key downstream effector of cell cycle arrest.[2][4] |
Signaling Pathway Diagram
Caption: Mechanism of action of BET inhibitor Compound 171.
Experimental Protocols
1. Cell Proliferation Assay (AlamarBlue Assay)
This protocol measures cell viability and proliferation based on metabolic activity.
-
Materials:
-
Cancer cell line of interest.
-
Complete culture medium.
-
Compound 171 (dissolved in DMSO).
-
96-well plates.
-
AlamarBlue reagent.
-
Fluorescence plate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of medium.
-
Compound Treatment: After 24 hours, add serial dilutions of compound 171. Include a vehicle control (DMSO).
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Data Analysis: Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 560/590 nm). Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell line of interest.
-
Complete culture medium.
-
Compound 171 (dissolved in DMSO).
-
6-well plates.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Ice-cold 70% ethanol (B145695).
-
Propidium Iodide (PI)/RNase A staining solution.
-
Flow cytometer.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with different concentrations of compound 171 or a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence). Gate the cell population to exclude debris and doublets. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Experimental Workflow Diagram
Caption: Workflow for cell cycle analysis using flow cytometry.
References
- 1. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new BET inhibitor, 171, inhibits tumor growth through cell proliferation inhibition more than apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues and structured water displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Novel Therapeutics in Autoimmune Disease Models
A Focus on a Hypothetical IL-2R Modulator in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies for autoimmune diseases is a rapidly evolving field. This document provides detailed application notes and protocols for evaluating a therapeutic candidate, hypothetically referred to as C-171, in common preclinical models of autoimmune diseases. While public information on a specific molecule designated "C-171" for autoimmune disease is not available, we will proceed by focusing on the development of an investigational therapeutic, VIS-171, an antibody targeting the Interleukin-2 receptor (IL-2R). The protocols and methodologies outlined below are established standards for the preclinical assessment of immunomodulatory agents and can be adapted for the evaluation of C-171 or similar molecules.
The Interleukin-2 (IL-2) signaling pathway plays a critical role in the regulation of the immune response, making it a key target for therapeutic intervention in autoimmune diseases. IL-2 is essential for the proliferation and function of T cells, and dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune conditions.
These notes will cover three widely used and clinically relevant murine models: Collagen-Induced Arthritis (CIA) for rheumatoid arthritis, Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, and Imiquimod-Induced Psoriasis for psoriasis.
I. Signaling Pathway: The IL-2/IL-2R Axis
The IL-2 receptor exists in three forms with varying affinities for IL-2, determined by their subunit composition (α, β, γ). The high-affinity receptor, composed of all three subunits (αβγ), is predominantly expressed on activated T cells and regulatory T cells (Tregs). Modulation of this pathway can therefore have profound effects on the immune system. A therapeutic agent targeting the IL-2R could potentially inhibit the proliferation of pathogenic effector T cells while preserving or enhancing the function of immunosuppressive Tregs.
II. Experimental Protocols
The following protocols are standardized procedures for inducing and evaluating autoimmune disease models in mice. The administration of C-171 (or other test articles) should be optimized based on its pharmacokinetic and pharmacodynamic properties.
A. Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[1]
1. Experimental Workflow
2. Detailed Protocol
-
Animals: DBA/1 mice, male, 8-10 weeks old.
-
Materials:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
C-171 (test article) and vehicle control.
-
-
Procedure:
-
Preparation of Emulsion: Dissolve CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL. Emulsify the CII solution with an equal volume of CFA.
-
Primary Immunization (Day 0): Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Prepare an emulsion of CII (2 mg/mL) with IFA. Inject 100 µL of the booster emulsion intradermally at the base of the tail.
-
Treatment: Administer C-171 or vehicle according to the desired dosing regimen (prophylactic: starting from day 0 or 20; therapeutic: starting after disease onset, e.g., clinical score ≥ 2).
-
Clinical Assessment: Monitor mice daily from day 21 for signs of arthritis. Score each paw on a scale of 0-4. Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
Histopathology: Collect joints for H&E staining to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) by ELISA.
-
Flow Cytometry: Analyze immune cell populations in draining lymph nodes and spleen.
-
3. Quantitative Data Summary (Hypothetical)
| Group | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Serum IL-17A (pg/mL, Day 42) |
| Naive | 0.0 ± 0.0 | 1.5 ± 0.1 | < 10 |
| Vehicle | 10.5 ± 1.2 | 3.2 ± 0.3 | 250 ± 45 |
| C-171 (1 mg/kg) | 5.2 ± 0.8 | 2.1 ± 0.2 | 110 ± 20 |
| C-171 (10 mg/kg) | 2.1 ± 0.5 | 1.8 ± 0.1 | 50 ± 15 |
B. Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[2]
1. Experimental Workflow
2. Detailed Protocol
-
Animals: C57BL/6 mice, female, 8-12 weeks old.
-
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin (PTX).
-
C-171 (test article) and vehicle control.
-
-
Procedure:
-
Immunization (Day 0): Emulsify MOG35-55 in CFA (final concentration 2 mg/mL). Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
PTX Administration: Inject 200 ng of PTX intraperitoneally on day 0 and day 2.
-
Treatment: Administer C-171 or vehicle based on the study design.
-
Clinical Assessment: Monitor mice daily from day 7 for clinical signs of EAE on a scale of 0-5. Record body weight daily.
-
-
Endpoint Analysis:
-
Histopathology: Perfuse mice and collect spinal cords for Luxol fast blue and H&E staining to assess demyelination and immune cell infiltration.
-
Flow Cytometry: Isolate mononuclear cells from the central nervous system (CNS) to analyze T cell populations.
-
Cytokine Analysis: Restimulate splenocytes with MOG35-55 and measure cytokine production (IFN-γ, IL-17) by ELISA.
-
3. Quantitative Data Summary (Hypothetical)
| Group | Peak Clinical Score | Mean Day of Onset | CNS Infiltrating CD4+ T cells (x10^5) |
| Naive | 0.0 ± 0.0 | N/A | < 0.1 |
| Vehicle | 3.5 ± 0.5 | 11.2 ± 1.5 | 8.5 ± 1.2 |
| C-171 (1 mg/kg) | 2.0 ± 0.4 | 14.5 ± 2.0 | 4.2 ± 0.8 |
| C-171 (10 mg/kg) | 0.5 ± 0.2 | N/A | 1.1 ± 0.3 |
C. Imiquimod-Induced Psoriasis Model
Topical application of imiquimod (B1671794) (IMQ), a TLR7/8 agonist, induces a psoriasis-like skin inflammation in mice that is dependent on the IL-23/IL-17 axis.[3][4]
1. Experimental Workflow
2. Detailed Protocol
-
Animals: BALB/c or C57BL/6 mice, 8-12 weeks old.
-
Materials:
-
Imiquimod cream (5%).
-
C-171 (test article) and vehicle control.
-
-
Procedure:
-
Preparation (Day 0): Shave the dorsal skin of the mice.
-
Imiquimod Application (Days 1-6): Apply 62.5 mg of imiquimod cream daily to the shaved back skin.
-
Treatment: Administer C-171 or vehicle systemically or topically.
-
Clinical Assessment: Score the severity of skin inflammation (erythema, scaling, thickness) daily using a modified Psoriasis Area and Severity Index (PASI). Measure ear thickness daily with a caliper.
-
-
Endpoint Analysis:
-
Histopathology: Collect skin samples for H&E staining to assess epidermal thickness (acanthosis) and inflammatory infiltrates.
-
Gene Expression: Extract RNA from skin samples and perform qPCR to measure the expression of inflammatory cytokines (e.g., Il17a, Il23, Tnf).
-
Flow Cytometry: Analyze immune cell populations in the skin and draining lymph nodes.
-
3. Quantitative Data Summary (Hypothetical)
| Group | Mean PASI Score (Day 6) | Ear Thickness (mm, Day 6) | Skin Il17a mRNA (Fold Change) |
| Naive | 0.0 ± 0.0 | 0.20 ± 0.02 | 1.0 ± 0.2 |
| Vehicle | 8.5 ± 1.0 | 0.45 ± 0.05 | 50.2 ± 8.5 |
| C-171 (1 mg/kg) | 4.2 ± 0.7 | 0.32 ± 0.04 | 22.1 ± 5.1 |
| C-171 (10 mg/kg) | 1.5 ± 0.4 | 0.25 ± 0.03 | 8.5 ± 2.3 |
III. Conclusion
The protocols and hypothetical data presented provide a framework for the preclinical evaluation of a novel immunomodulatory agent, such as an IL-2R targeted therapeutic, in key models of autoimmune disease. Rigorous and standardized execution of these models is crucial for generating reproducible and translatable data to support further drug development. The successful attenuation of disease in these models would provide a strong rationale for advancing a compound like C-171/VIS-171 into clinical development for the treatment of autoimmune disorders.
References
Application Notes and Protocols for GPR171 Modulation in Neuroinflammatory Research
A Note on Terminology: The designation "C-171" is not a standard identifier for a compound or target in published neuroinflammatory research. However, extensive investigation suggests that this query may pertain to GPR171 , a G-protein coupled receptor increasingly recognized for its role in pain and inflammation. Therefore, these application notes focus on the modulation of GPR171 as a therapeutic strategy in neuroinflammatory research.
Introduction to GPR171 in Neuroinflammation
G-protein coupled receptor 171 (GPR171) is a class A GPCR activated by the endogenous neuropeptide BigLEN.[1] Primarily coupled to the inhibitory Gαi/o protein, activation of GPR171 leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling pathways.[2] While initially explored for its roles in metabolism and anxiety, GPR171 has emerged as a promising target for pain and inflammation.
Neuroinflammation is a critical component in the pathogenesis of acute and chronic neurological disorders. It involves the activation of resident central nervous system (CNS) immune cells, primarily microglia and astrocytes, leading to the release of inflammatory mediators such as cytokines and chemokines.[3] While direct studies on GPR171 in classic neuroinflammatory models are emerging, its established role in alleviating inflammatory and neuropathic pain strongly suggests its involvement in modulating neuroinflammatory processes.[4] GPR171 is expressed in various immune cells, and its activation has been shown to suppress T-cell activation, indicating a potential immunomodulatory function that may extend to microglia and astrocytes in the CNS.[5]
These notes provide an overview of the application of GPR171 modulators in neuroinflammatory research, including key quantitative data and detailed experimental protocols.
Data Presentation: GPR171 Modulators
The following tables summarize key quantitative data for known GPR171 modulators.
Table 1: GPR171 Agonists
| Compound Name | Type | Target | Known Effect | Quantitative Data | Reference(s) |
| BigLEN (mouse) | Endogenous Peptide Agonist | GPR171 | Potent and selective activation of GPR171. | Kd: ~0.5 nM | [6] |
| BigLEN (rat) | Endogenous Peptide Agonist | GPR171 | Potent activation of GPR171. | EC50: 1.6 nM | [6] |
| MS15203 | Small Molecule Agonist | GPR171 | Selective GPR171 agonist. Alleviates inflammatory and neuropathic pain in male mice. Enhances morphine antinociception. | In vivo: Effective at 2.5 µg (intraplantar/intrathecal) and 10 mg/kg (systemic i.p.) in mouse pain models. | [4] |
Table 2: GPR171 Antagonists
| Compound Name | Type | Target | Known Effect | Quantitative Data | Reference(s) |
| MS21570 (MS0021570_1) | Small Molecule Antagonist | GPR171 | Selective GPR171 antagonist. Blocks BigLEN-mediated effects. Reduces anxiety-like behavior and fear conditioning. | IC50: 220 nM | [7] |
Signaling Pathway & Experimental Workflow
The following diagrams illustrate the GPR171 signaling pathway and a general experimental workflow for its study.
Experimental Protocols
Protocol 1: In Vitro Assessment of GPR171 Agonist on LPS-Stimulated Microglial Activation
This protocol describes a method to evaluate the anti-inflammatory effect of a GPR171 agonist (e.g., MS15203) on lipopolysaccharide (LPS)-stimulated microglial cells by measuring cytokine release.
Materials:
-
BV-2 murine microglial cell line (or primary microglia)
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
GPR171 Agonist (e.g., MS15203)
-
GPR171 Antagonist (e.g., MS21570) for specificity control
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell viability assay kit (e.g., MTT or LDH)
Procedure:
-
Cell Seeding:
-
Culture BV-2 cells in supplemented DMEM at 37°C, 5% CO2.
-
Seed BV-2 cells into a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
Allow cells to adhere for 24 hours.
-
-
Compound Preparation and Pre-treatment:
-
Prepare stock solutions of the GPR171 agonist and antagonist in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Gently remove the culture medium from the cells.
-
Add 100 µL of medium containing the desired concentrations of the GPR171 agonist to the treatment wells. For antagonist controls, pre-incubate cells with the antagonist for 30-60 minutes before adding the agonist.
-
Include vehicle-only control wells.
-
Incubate for 1 hour at 37°C.
-
-
Inflammatory Stimulation:
-
Prepare an LPS solution in culture medium. A final concentration of 100 ng/mL is commonly used to stimulate microglia.[8]
-
Add LPS to all wells except the unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant (150 µL) from each well for cytokine analysis and store at -80°C until use.
-
Use the remaining cells in the plate to assess cell viability according to the manufacturer's protocol (e.g., MTT assay) to rule out cytotoxicity of the compounds.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits, following the manufacturer's instructions.
-
-
Data Interpretation:
-
Compare the cytokine levels in the LPS + GPR171 agonist-treated wells to the LPS + vehicle-treated wells. A significant reduction in cytokine concentration indicates an anti-inflammatory effect of the GPR171 agonist.
-
Confirm that the observed effects are GPR171-specific by demonstrating that the antagonist reverses the agonist's effects.
-
Protocol 2: In Vivo Assessment of GPR171 Agonist in a Model of Inflammatory Pain
This protocol is based on the Complete Freund's Adjuvant (CFA) model of inflammatory pain in mice, which involves a significant neuroinflammatory component. It assesses the analgesic effect of a GPR171 agonist.[4]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA)
-
GPR171 Agonist (e.g., MS15203)
-
Vehicle (e.g., saline, or saline with 5% DMSO depending on compound solubility)
-
Von Frey filaments (for mechanical allodynia assessment)
-
Plantar test apparatus (Hargreaves' test for thermal hyperalgesia)
-
Syringes for intraplantar (i.pl.) or intraperitoneal (i.p.) injections
Procedure:
-
Acclimation and Baseline Testing:
-
Acclimate mice to the testing environment and equipment for at least 3 days prior to the experiment.
-
Measure baseline mechanical withdrawal thresholds using von Frey filaments (up-down method) and thermal withdrawal latencies using the plantar test. Record these as pre-treatment baseline values.
-
-
Induction of Inflammation:
-
Lightly restrain the mouse and inject 20 µL of CFA into the plantar surface of one hind paw. This will induce a localized and robust inflammatory response.
-
Return the mouse to its home cage.
-
-
Post-Inflammation Testing and Treatment:
-
At 24 hours post-CFA injection, re-measure mechanical and thermal thresholds to confirm the development of allodynia and hyperalgesia (i.e., a significant decrease in threshold/latency compared to baseline).
-
Prepare the GPR171 agonist (e.g., MS15203 at 10 mg/kg for systemic administration) in the appropriate vehicle.[6]
-
Administer the GPR171 agonist or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
Group animals into: (1) Sham + Vehicle, (2) CFA + Vehicle, (3) CFA + GPR171 Agonist.
-
-
Assessment of Analgesic Effect:
-
At various time points after drug administration (e.g., 30, 60, 120, and 180 minutes), repeat the von Frey and plantar tests to assess the effect of the treatment on inflammatory pain.
-
For chronic studies, the agonist can be administered once daily for several days, with behavioral testing performed at a set time after each injection.[6]
-
-
Data Analysis and Interpretation:
-
Calculate the paw withdrawal threshold (in grams) for mechanical sensitivity and paw withdrawal latency (in seconds) for thermal sensitivity.
-
Data can also be expressed as the Maximum Possible Effect (%MPE).
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the treatment groups over time. A significant increase in withdrawal threshold or latency in the CFA + agonist group compared to the CFA + vehicle group indicates an analgesic and anti-inflammatory effect.
-
-
(Optional) Biochemical Analysis:
-
At the end of the study, animals can be euthanized, and relevant tissues (e.g., spinal cord, dorsal root ganglia, specific brain regions) can be collected to measure levels of inflammatory cytokines (e.g., via ELISA or qPCR) or markers of glial activation (e.g., via immunohistochemistry for Iba1 or GFAP).
-
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglia and Astrocytes Dysfunction and Key Neuroinflammation-Based Biomarkers in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for C-171 (BET Inhibitor) Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-171 is a novel small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription.[1] By competitively binding to the bromodomains of BET proteins, particularly BRD4, C-171 disrupts their interaction with acetylated histones, leading to the suppression of critical oncogenes like c-Myc.[2][3] This mechanism underlies its potent anti-proliferative effects, making it a promising candidate for cancer therapy.[1] Preclinical studies in animal models are crucial for evaluating the efficacy, pharmacokinetics, and safety profile of C-171. This document provides a detailed protocol for the in vivo delivery of C-171 in animal models, based on available data for C-171 and established methodologies for similar BET inhibitors such as (+)-JQ1 and OTX015.[4][5][6][7]
Mechanism of Action: BET Inhibition
BET proteins, such as BRD2, BRD3, and BRD4, are crucial for the transcription of genes involved in cell proliferation and survival.[2] They act by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, which in turn recruits the transcriptional machinery to specific gene promoters and enhancers.[2][8] In many cancers, the expression of oncogenes, most notably c-Myc, is dependent on this process.[3][9]
C-171, as a BET inhibitor, functions by mimicking the acetylated lysine residues and competitively binding to the bromodomains of BET proteins.[2] This prevents BET proteins from docking onto chromatin, leading to the displacement of the transcriptional apparatus and subsequent downregulation of target gene expression, including c-Myc.[2][9] The suppression of these key oncogenic drivers results in cell cycle arrest and inhibition of tumor growth.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of C-171 and comparable BET inhibitors.
Table 1: In Vitro Antiproliferative Activity of C-171 and Other BET Inhibitors
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) |
| C-171 | NCI-H1299 | Non-small cell lung cancer | Data not specified, but potent activity demonstrated[1] |
| (+)-JQ1 | Multiple Myeloma (MM.1S) | Multiple Myeloma | ~120[10] |
| OTX015 | Hematologic Malignancies | Various | 60 - 200[7] |
| OTX015 | Glioblastoma | Glioblastoma | ~200[11] |
Table 2: In Vivo Efficacy of C-171 and Other BET Inhibitors in Animal Models
| Compound | Animal Model | Cancer Type | Dosage and Administration Route | Outcome |
| C-171 | Details not fully specified | Likely xenograft model | Details not fully specified, but in vivo activity confirmed[1] | Improved anti-tumor activity compared to (+)-JQ1 and OTX-015[1] |
| (+)-JQ1 | Nude mice with NMC xenografts | Nut Midline Carcinoma | 50 mg/kg, daily, intraperitoneal injection | Marked reduction in tumor growth[4] |
| (+)-JQ1 | Nude mice with MDA-MB-231 xenografts | Triple-Negative Breast Cancer | 50 mg/kg, daily, intraperitoneal injection | Significant inhibition of tumor growth[12] |
| OTX015 | Nude mice with Ty82 xenografts | NUT Midline Carcinoma | 100 mg/kg, daily, oral gavage | 79% tumor growth inhibition[7] |
| OTX015 | Mice with orthotopic ependymoma | Ependymoma | Dosage not specified, oral administration | Significantly extended survival[13] |
Experimental Protocols
The following protocols are adapted from established procedures for the in vivo administration of BET inhibitors and can be applied to C-171.
Protocol 1: Formulation of C-171 for In Vivo Administration
This protocol describes the preparation of a C-171 dosing solution suitable for intraperitoneal or oral administration in mice.
Materials:
-
C-171 compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
(2-hydroxypropyl)-β-cyclodextrin (HPβCD)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare Stock Solution:
-
Dissolve C-171 in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).
-
Ensure the compound is completely dissolved by vortexing.
-
This stock solution can be aliquoted and stored at -20°C, protected from light.[4]
-
-
Prepare Vehicle Solution:
-
Prepare a 10% (w/v) solution of HPβCD in sterile water. For example, dissolve 1 g of HPβCD in 10 mL of sterile water.
-
Gently warm and vortex until the HPβCD is fully dissolved.
-
-
Prepare Final Dosing Solution:
-
On the day of injection, thaw an aliquot of the C-171 stock solution.
-
To achieve a final dosing solution of 5 mg/mL, dilute the 50 mg/mL stock solution 1:10 with the 10% HPβCD vehicle.
-
While vortexing the vehicle solution, slowly add the C-171 stock solution dropwise to prevent precipitation.[4]
-
The final concentration of DMSO in the dosing solution should be 10% or less to minimize toxicity.[4]
-
Sterile filter the final solution using a 0.22 µm syringe filter before injection.
-
Protocol 2: Administration of C-171 in a Mouse Xenograft Model
This protocol outlines the procedure for administering C-171 to tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with established xenografts)
-
Prepared C-171 dosing solution
-
Appropriate syringes (e.g., insulin (B600854) syringes with a 27-30 gauge needle for intraperitoneal injection, or gavage needles for oral administration)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse on the day of treatment to ensure accurate dosing.
-
Calculate the required injection volume based on the mouse's body weight and the desired dose. A common dosage for BET inhibitors is 50 mg/kg.[4][5]
-
Example Calculation: For a 20 g mouse receiving a 50 mg/kg dose with a 5 mg/mL solution:
-
Dose = 50 mg/kg * 0.02 kg = 1 mg
-
Volume = 1 mg / 5 mg/mL = 0.2 mL (or 200 µL)
-
-
-
Administration (Intraperitoneal - IP):
-
Gently restrain the mouse, exposing the abdomen.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the C-171 solution.
-
-
Administration (Oral Gavage - PO):
-
Gently restrain the mouse.
-
Insert a gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the calculated volume of the C-171 solution.
-
-
Monitoring and Endpoints:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.[12]
-
At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic and histological analysis.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of C-171.
References
- 1. A new BET inhibitor, 171, inhibits tumor growth through cell proliferation inhibition more than apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. BET inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 8. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues and structured water displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models [mdpi.com]
Application Notes and Protocols for C-171, a STING Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the commercial sources, purity, and experimental use of C-171, a potent inhibitor of the STIMULATOR of Interferon Genes (STING) pathway.
Introduction to C-171
C-171, with the chemical name N-(4-hexylphenyl)-5-nitro-2-furancarboxamide and CAS number 2244881-69-2, is a selective small-molecule inhibitor of STING. It acts by covalently binding to the transmembrane cysteine residue Cys91 of both human and mouse STING. This modification inhibits the palmitoylation of STING, a critical post-translational modification required for its activation and subsequent downstream signaling. By preventing STING palmitoylation, C-171 effectively blocks the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), ultimately inhibiting the production of type I interferons (IFNs) and other inflammatory cytokines.
Commercial Sources and Purity of C-171
For researchers and drug development professionals, sourcing high-purity C-171 is crucial for reliable and reproducible experimental results. Several commercial suppliers offer C-171, and the available purity levels are summarized in the table below.
| Supplier | Catalog Number | Purity |
| Cayman Chemical | 25858 | ≥98%[1] |
| Selleck Chemicals | E0128 | 99.96% |
| LKT Laboratories | C000171 | ≥98%[2][3] |
| MedKoo Biosciences | 531171 | Not Specified |
Signaling Pathway of STING Inhibition by C-171
The canonical cGAS-STING signaling pathway is a key component of the innate immune system, responsible for detecting cytosolic DNA. The following diagram illustrates the pathway and the point of inhibition by C-171.
Caption: The cGAS-STING signaling pathway and the inhibitory action of C-171.
Experimental Workflow for Characterizing C-171 Activity
A general experimental workflow to characterize the inhibitory activity of C-171 on the STING pathway is depicted below. This workflow can be adapted for screening and validating novel STING inhibitors.
Caption: A general experimental workflow for evaluating the inhibitory activity of C-171.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of C-171 on the STING pathway.
Protocol 1: IFN-β Promoter Luciferase Reporter Assay
This assay quantitatively measures the activation of the IFN-β promoter, a downstream target of STING signaling, in response to a STING agonist and the inhibitory effect of C-171.
Materials:
-
HEK293T cells
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
STING agonist (e.g., 2'3'-cGAMP)
-
C-171
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, pre-treat the cells with varying concentrations of C-171 (e.g., 0.01 to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (e.g., 1-5 µg/mL), for 6-8 hours. Include a non-stimulated control.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of IFN-β promoter activity relative to the unstimulated control and determine the dose-dependent inhibition by C-171.
Protocol 2: Acyl-Biotin Exchange (ABE) Assay for STING Palmitoylation
This protocol allows for the detection and semi-quantification of STING palmitoylation and its inhibition by C-171.
Materials:
-
Cells expressing STING (e.g., THP-1 or transfected HEK293T)
-
C-171
-
STING agonist (e.g., 2'3'-cGAMP)
-
Lysis buffer (with protease inhibitors)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (B1172632) (HAM)
-
Biotin-HPDP
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blot reagents
-
Anti-STING antibody
Procedure:
-
Cell Treatment and Lysis: Treat cells with a STING agonist in the presence or absence of C-171. Lyse the cells in a buffer containing protease inhibitors.
-
Blocking of Free Thiols: Block free thiol groups by incubating the cell lysates with NEM.
-
Cleavage of Thioester Bonds: Cleave the thioester linkage of palmitoylated cysteines by treating the lysates with hydroxylamine (HAM). A control sample should be treated with a neutral buffer instead of HAM.
-
Biotinylation of Newly Exposed Thiols: Label the newly exposed thiol groups (previously palmitoylated) with Biotin-HPDP.
-
Affinity Purification of Biotinylated Proteins: Incubate the lysates with streptavidin-agarose beads to pull down the biotinylated (palmitoylated) proteins.
-
Elution and Western Blot Analysis: Elute the captured proteins from the beads and analyze the presence of STING by Western blotting using an anti-STING antibody.
-
Data Analysis: Compare the amount of pulled-down STING between the C-171 treated and untreated samples to assess the inhibition of palmitoylation.
Protocol 3: Western Blot for Phosphorylated TBK1 and IRF3
This protocol is used to detect the phosphorylation of TBK1 and IRF3, key downstream events in the STING signaling pathway, and their inhibition by C-171.
Materials:
-
Cells expressing STING (e.g., THP-1 or transfected HEK293T)
-
C-171
-
STING agonist (e.g., 2'3'-cGAMP)
-
Lysis buffer (with phosphatase and protease inhibitors)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with a STING agonist for a specified time (e.g., 0, 15, 30, 60 minutes) in the presence or absence of C-171. Lyse the cells in a buffer containing both phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated and total TBK1 and IRF3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the corresponding total protein levels. Compare the levels of phosphorylated TBK1 and IRF3 between C-171 treated and untreated samples.
References
Application Notes and Protocols for In Vivo Studies with C-171
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of the STING inhibitor C-171 and protocols for its use in in vivo research settings. The following sections offer guidance on vehicle selection, preparation of dosing solutions, and administration for preclinical animal studies.
C-171: A Covalent STING Inhibitor
C-171 is a small-molecule inhibitor that selectively targets the stimulator of interferon genes (STING) protein. Its mechanism of action involves the covalent modification of the cysteine residue at position 91 (Cys91) of the STING protein. This modification prevents the palmitoylation of STING, a critical step for its activation and the subsequent downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. By inhibiting STING, C-171 can be investigated for its therapeutic potential in autoimmune and inflammatory diseases driven by aberrant activation of the cGAS-STING pathway.
Solubility of C-171
The solubility of C-171 in various common laboratory solvents is summarized in the table below. This data is crucial for the preparation of stock solutions and final dosing formulations.
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 63 mg/mL | 199.14 mM | Fresh, anhydrous DMSO is recommended as it is hygroscopic, and absorbed moisture can reduce solubility.[1] |
| Ethanol (B145695) | 15 mg/mL | 47.42 mM | - |
| Water | Insoluble | - | - |
| Carboxymethylcellulose sodium (CMC-Na) | ≥5 mg/mL | - | Forms a homogeneous suspension suitable for oral administration.[1] |
Recommended Vehicle for In Vivo Intraperitoneal Administration
For in vivo studies involving intraperitoneal (i.p.) injection, a suitable vehicle is required to ensure the bioavailability and safety of C-171. Due to its poor aqueous solubility, a formulation containing a co-solvent system is recommended. The following protocol is based on established practices for administering hydrophobic compounds in preclinical models.
Vehicle Composition:
A common and generally well-tolerated vehicle for intraperitoneal injection of compounds soluble in DMSO but not in aqueous solutions is a mixture of DMSO and a sterile aqueous solution such as saline or phosphate-buffered saline (PBS). To minimize potential toxicity associated with DMSO, the final concentration of DMSO in the administered solution should be kept as low as possible, ideally below 5%. Other co-solvents and surfactants can also be incorporated to improve solubility and stability.
Recommended Vehicle:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline
-
5% DMSO in peanut oil [2]
-
0.5% CMC-Na and 1% Tween-80
It is imperative to include a vehicle-only control group in your in vivo experiments to accurately assess the effects of C-171.
Experimental Protocols
Preparation of C-171 for Intraperitoneal Injection
This protocol provides a step-by-step guide for preparing a C-171 solution for intraperitoneal administration in mice.
Materials:
-
C-171 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Polyethylene Glycol 300 (PEG300)
-
Sterile Tween-80
-
Sterile 0.9% Saline
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of C-171: Based on the desired dose (e.g., mg/kg) and the body weight of the animals, calculate the total mass of C-171 needed.
-
Prepare the vehicle: In a sterile tube, prepare the required volume of the vehicle by combining 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Dissolve C-171 in DMSO: Weigh the calculated amount of C-171 and place it in a sterile microcentrifuge tube. Add the required volume of DMSO to achieve the desired stock concentration. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Prepare the final dosing solution: Gradually add the C-171/DMSO stock solution to the prepared vehicle. It is crucial to add the stock solution to the vehicle and not the other way around to prevent precipitation. Vortex the solution thoroughly after each addition to ensure homogeneity.
-
Final concentration and administration volume: The final concentration of the dosing solution should be calculated to allow for an appropriate injection volume for the animals (typically 5-10 mL/kg for mice).
-
Administer immediately: It is recommended to prepare the dosing solution fresh on the day of the experiment and administer it as soon as possible to avoid any potential precipitation or degradation.
In Vivo Administration Protocol (Intraperitoneal Injection in Mice)
This protocol outlines the general procedure for intraperitoneal injection in mice. All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared C-171 dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Locate the Injection Site: The preferred site for intraperitoneal injection is the lower right or left quadrant of the abdomen.
-
Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the internal organs.
-
Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears in the syringe, discard the syringe and prepare a new injection.
-
Injection: Slowly and steadily inject the calculated volume of the C-171 dosing solution.
-
Withdrawal of Needle: Withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any adverse reactions following the injection.
Signaling Pathway and Experimental Workflow
cGAS-STING Signaling Pathway and Inhibition by C-171
The following diagram illustrates the key steps in the cGAS-STING signaling pathway and the point of intervention by C-171.
Caption: cGAS-STING pathway and C-171 inhibition.
Experimental Workflow for In Vivo Studies with C-171
The diagram below outlines a typical experimental workflow for evaluating the efficacy of C-171 in a preclinical animal model of disease.
Caption: Workflow for in vivo C-171 efficacy studies.
References
Application Notes and Protocols for Measuring C-171 Efficacy in Blocking IFN-β Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers to assess the efficacy of C-171, a hypothetical small molecule inhibitor, in blocking the production of Interferon-beta (IFN-β). The protocols outlined below detail the necessary steps from cell culture and treatment to the quantification of IFN-β at both the mRNA and protein levels, as well as the analysis of key signaling pathways.
Introduction to IFN-β and the Therapeutic Rationale for Its Inhibition
Interferon-beta (IFN-β) is a critical cytokine in the innate immune system, playing a pivotal role in antiviral defense.[1] It is produced by a variety of cell types, including fibroblasts and epithelial cells, upon recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs).[1] While essential for host defense, dysregulated or chronic IFN-β production is implicated in the pathogenesis of several autoimmune and inflammatory diseases.[2] Consequently, the development of small molecule inhibitors that can modulate IFN-β production holds significant therapeutic promise.
C-171 is a novel investigational small molecule designed to inhibit the signaling pathways that lead to IFN-β production. These protocols are designed to rigorously evaluate its inhibitory efficacy and elucidate its mechanism of action.
Overview of the IFN-β Production Pathway
The production of IFN-β is tightly regulated and initiated by the detection of viral or bacterial components. A common pathway involves the activation of Toll-like receptors (TLRs), such as TLR3, which recognizes double-stranded RNA (dsRNA), a mimic of viral genetic material.[3] This recognition event triggers a downstream signaling cascade culminating in the activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3), which drives the transcription of the IFNB1 gene.[3][4]
Experimental Workflow for Assessing C-171 Efficacy
The overall workflow to determine the efficacy of C-171 involves a multi-step process, starting from cell-based assays to molecular analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture, Stimulation, and C-171 Treatment
This protocol describes the general procedure for preparing cells and treating them with an IFN-β-inducing stimulus in the presence or absence of C-171.
Materials:
-
Appropriate cell line (e.g., A549 human lung carcinoma cells, THP-1 human monocytic cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
Polyinosinic:polycytidylic acid (poly(I:C))
-
C-171 (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in tissue culture plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Adherence: Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for adherence.
-
C-171 Pre-treatment: Prepare serial dilutions of C-171 in complete culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of C-171. Include a vehicle control (medium with the same concentration of DMSO used to dissolve C-171).
-
Incubation: Incubate the cells with C-171 for 1-2 hours at 37°C.
-
Stimulation: Prepare a working solution of poly(I:C) in complete culture medium. Add the poly(I:C) solution to the wells to a final concentration of 1-10 µg/mL. Include a negative control group of cells that are not stimulated with poly(I:C).
-
Incubation: Incubate the plates for the desired time points. For mRNA analysis, a 4-6 hour incubation is typically sufficient. For protein analysis, a 16-24 hour incubation is recommended.[5]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well and store it at -80°C for subsequent protein analysis by ELISA.
-
Cell Lysate: Wash the cells with ice-cold PBS. For RNA analysis, add a suitable lysis buffer (e.g., TRIzol) directly to the wells. For protein analysis for Western blotting, add RIPA buffer with protease and phosphatase inhibitors.
-
Protocol 2: Quantification of IFN-β mRNA by RT-qPCR
This protocol outlines the steps to measure the relative expression of the IFNB1 gene.[6][7]
Materials:
-
RNA isolation kit
-
cDNA synthesis kit[7]
-
qPCR master mix[6]
-
Primers for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system[6]
Procedure:
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's instructions of the RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[7]
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for IFNB1 or the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both IFNB1 and the housekeeping gene for each sample.
-
Calculate the ΔCt by subtracting the Ct of the housekeeping gene from the Ct of IFNB1.
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the experimental groups.
-
The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.
-
Protocol 3: Quantification of Secreted IFN-β Protein by ELISA
This protocol describes the measurement of IFN-β protein concentration in the cell culture supernatant using a sandwich ELISA.
Materials:
-
Human IFN-β ELISA kit
-
Cell culture supernatants (collected in Protocol 1)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Assay Procedure:
-
Add the standards and samples to the wells of the ELISA plate pre-coated with an anti-human IFN-β antibody.
-
Incubate as recommended in the manual.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-human IFN-β antibody.
-
Incubate and wash.
-
Add streptavidin-HRP.
-
Incubate and wash.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 4: Western Blot Analysis of IRF3 Phosphorylation
This protocol is used to assess the effect of C-171 on the activation of the key transcription factor IRF3.
Materials:
-
Cell lysates in RIPA buffer (collected in Protocol 1)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IRF3, anti-total-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-IRF3) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total IRF3 and a loading control like β-actin to ensure equal protein loading.[7]
Data Presentation
Quantitative data should be summarized in tables for easy comparison.
Table 1: Effect of C-171 on IFNB1 mRNA Expression
| Treatment Group | C-171 Conc. (µM) | Mean Fold Change in IFNB1 mRNA (± SEM) |
| Unstimulated Control | 0 | 1.00 ± 0.00 |
| poly(I:C) Stimulated | 0 | 150.7 ± 12.3 |
| poly(I:C) + C-171 | 0.1 | 125.4 ± 10.1 |
| poly(I:C) + C-171 | 1 | 62.8 ± 5.7 |
| poly(I:C) + C-171 | 10 | 8.2 ± 1.1 |
Table 2: Effect of C-171 on Secreted IFN-β Protein Levels
| Treatment Group | C-171 Conc. (µM) | Mean IFN-β Concentration (pg/mL) (± SEM) |
| Unstimulated Control | 0 | < 10 |
| poly(I:C) Stimulated | 0 | 854.3 ± 67.2 |
| poly(I:C) + C-171 | 0.1 | 712.9 ± 55.8 |
| poly(I:C) + C-171 | 1 | 345.1 ± 29.4 |
| poly(I:C) + C-171 | 10 | 45.6 ± 8.9 |
Logical Framework of the Investigation
The investigation into the efficacy of C-171 follows a logical progression from initial screening to mechanistic studies.
Conclusion
The protocols and application notes provided here offer a robust framework for evaluating the efficacy of the hypothetical small molecule inhibitor, C-171, in blocking IFN-β production. By employing a combination of molecular and biochemical assays, researchers can obtain quantitative data on the compound's inhibitory activity and gain insights into its mechanism of action. These methods are fundamental for the pre-clinical assessment of potential therapeutics targeting inflammatory and autoimmune diseases driven by excessive IFN-β.
References
- 1. Induction and Function of IFNβ During Viral and Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon-β exacerbates Th17-mediated inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type I interferons: diversity of sources, production pathways and effects on immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A critical role for IFN-β signaling for IFN-κ induction in keratinocytes [frontiersin.org]
- 5. Measuring type I interferon using reporter gene assays based on readily available cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: C-171 Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the gamma-secretase inhibitor C-171. The content focuses on identifying and mitigating potential off-target effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most well-characterized off-target effect of C-171 and other gamma-secretase inhibitors (GSIs)?
A1: The most significant off-target effect of C-171, as with other pan-gamma-secretase inhibitors, is the inhibition of Notch signaling.[1][2][3] Gamma-secretase is responsible for the final proteolytic cleavage that releases the active Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression critical for cell fate decisions, proliferation, and differentiation.[4][5] Inhibition of gamma-secretase inadvertently blocks this crucial signaling pathway, leading to a range of cellular effects that are independent of the intended target (e.g., amyloid-beta production).
Q2: What are some of the common phenotypic consequences of off-target Notch inhibition by C-171 in cellular assays?
A2: Off-target Notch inhibition by C-171 can manifest in various ways depending on the cell type and context. Common observations include:
-
Altered cell differentiation: Particularly in progenitor cell lines, you may observe changes in cell fate commitment. For example, inhibition of Notch is known to affect T-cell lineage commitment and the generation of marginal zone B cells.[4]
-
Changes in cell proliferation and apoptosis: Notch signaling plays a complex, context-dependent role in cell survival and proliferation.[6] Therefore, C-171 might unexpectedly induce apoptosis or inhibit proliferation in certain cell lines.
-
Vascular and endothelial cell abnormalities: Long-term Notch1 inhibition has been associated with the development of vascular tumors in animal models, suggesting that C-171 could impact endothelial cell homeostasis in vitro.[1]
Q3: My data shows that C-171 is affecting cell viability at concentrations where the intended target is not fully inhibited. Could this be an off-target effect?
A3: Yes, this is a strong indication of an off-target effect. If you observe significant changes in cell health (e.g., via MTT or LDH assays) at concentrations of C-171 that are lower than or equal to the IC50 for its intended target (e.g., Amyloid Precursor Protein processing), it is crucial to investigate potential off-target liabilities. The primary suspect would be the inhibition of the Notch signaling pathway or other, less characterized gamma-secretase substrates.
Q4: Are there different types of gamma-secretase inhibitors with potentially fewer off-target effects?
A4: Yes, the field is evolving. While C-171 is a pan-inhibitor, newer strategies aim for more specificity. These include:
-
Gamma-secretase modulators (GSMs): These compounds do not block the enzyme's activity but rather shift the cleavage site of APP, leading to the production of shorter, less amyloidogenic Aβ peptides, while potentially sparing Notch processing.[3][7]
-
Substrate-selective inhibitors: Research is ongoing to develop inhibitors that can differentiate between various gamma-secretase substrates, such as APP and Notch.[7][8]
Troubleshooting Guides
Problem 1: Unexpected changes in cell morphology, differentiation, or proliferation after C-171 treatment.
-
Possible Cause: Off-target inhibition of the Notch signaling pathway.
-
Troubleshooting Steps:
-
Confirm Notch Inhibition: Perform a Western blot to detect levels of the cleaved Notch1 intracellular domain (NICD). A dose-dependent decrease in NICD levels with C-171 treatment is a direct indicator of Notch pathway inhibition.
-
Analyze Notch Target Gene Expression: Use quantitative PCR (qPCR) to measure the mRNA levels of well-established Notch target genes (e.g., HES1, HEY1). A reduction in the expression of these genes will corroborate Notch pathway suppression.
-
Rescue Experiment: If possible, introduce a constitutively active form of Notch (e.g., a plasmid expressing NICD) into your cells. If the observed phenotype is rescued, it strongly suggests it was caused by off-target Notch inhibition.
-
Use a Notch-Sparing Control: If available, compare the effects of C-171 with a gamma-secretase modulator (GSM) that is known to have less impact on Notch signaling.
-
Problem 2: Inconsistent results or high variability between experiments.
-
Possible Cause:
-
Cell Culture Conditions: The activity of both gamma-secretase and the Notch pathway can be sensitive to cell density, passage number, and serum concentration.
-
Compound Stability: Ensure C-171 is properly stored and that the working solutions are freshly prepared.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture Protocols: Maintain consistent cell seeding densities and use cells within a defined passage number range. Document all culture conditions meticulously.
-
Optimize Serum Concentration: Serum can contain factors that activate the Notch pathway. Consider reducing serum concentration or using a serum-free medium if appropriate for your cell line.
-
Verify Compound Integrity: Use a fresh aliquot of C-171. If problems persist, consider analytical methods to confirm the compound's concentration and purity.
-
Quantitative Data
The following table summarizes the potency of various gamma-secretase inhibitors against their intended target (Amyloid-β42 production) and their primary off-target (Notch signaling). This data can be used as a reference to understand the selectivity profile of compounds similar to C-171.
| Compound | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity (Notch IC50 / Aβ42 IC50) | Reference |
| Semagacestat | 0.3 | 1.1 | ~3.7 | [9] |
| Avagacestat | 0.29 | 0.62 | ~2.1 | [10] |
| MRK-560 | 1.3 | 19 | ~14.6 | [8] |
Note: The data presented here is compiled from different studies and should be used for comparative purposes only. Experimental conditions can significantly influence IC50 values.
Experimental Protocols
Protocol 1: Western Blot for Notch Intracellular Domain (NICD) Cleavage
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat with a dose range of C-171 (e.g., 0.1x to 100x the Aβ IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the cleaved form of Notch1 (Val1744) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: qPCR for Notch Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with C-171 as described for the Western blot protocol. At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
Quantitative PCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for a Notch target gene (e.g., HES1), and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations
Caption: C-171 inhibits γ-secretase, blocking both Aβ production and Notch signaling.
Caption: Workflow for troubleshooting unexpected phenotypes observed with C-171.
Caption: Logical relationship between C-171, its target, and resulting effects.
References
- 1. The cautionary tale of side effects of chronic Notch1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Notch Signaling Pathway in Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases | The EMBO Journal [link.springer.com]
- 8. Alzheimer's Disease: Presenilin 2-Sparing γ-Secretase Inhibition Is a Tolerable Aβ Peptide-Lowering Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targets for AD treatment: conflicting messages from γ-secretase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is γ-secretase a beneficial inactivating enzyme of the toxic APP C-terminal fragment C99? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Compound C-171 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the hypothetical novel compound, C-171. The following information is intended to serve as a general framework for troubleshooting and may require adaptation for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving Compound C-171?
A1: For initial experiments, it is recommended to attempt dissolution in a range of common organic solvents. Based on preliminary internal data, Dimethyl Sulfoxide (DMSO) is a good starting point. For cell-based assays, subsequent dilution in aqueous media is necessary, and care must be taken to avoid precipitation.
Q2: Compound C-171 precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common issue for hydrophobic compounds. Several strategies can be employed to mitigate this:
-
Lower the final concentration: The most straightforward approach is to use a more diluted final concentration of C-171 in your assay.
-
Use a surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain solubility in aqueous solutions.
-
Employ a formulation vehicle: For in vivo studies, or complex in vitro models, a formulation containing solubilizing excipients may be necessary.
Q3: Does pH affect the solubility of Compound C-171?
A3: The effect of pH on the solubility of C-171 has not been fully characterized and is dependent on its chemical properties, which are assumed to be proprietary. It is recommended to perform a pH-solubility profile to determine if the compound has ionizable groups that could influence its solubility at different pH values.
Troubleshooting Guides
Guide 1: Persistent Insolubility in Standard Solvents
If Compound C-171 remains insoluble in common solvents, a systematic approach to solvent screening is recommended.
Experimental Workflow for Solvent Screening
Technical Support Center: Optimizing C-171 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing C-171, a covalent inhibitor of the STING (Stimulator of Interferon Genes) protein. The following sections offer frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate the optimization of C-171 dosage for maximal experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is C-171 and what is its mechanism of action?
A1: C-171 is a covalent small-molecule inhibitor of STING.[1] It functions by covalently targeting the transmembrane cysteine residue Cys91, a process that blocks the activation-induced palmitoylation of STING.[1] This inhibition is effective for both human and murine STING, preventing downstream signaling cascades.
Q2: What are the basic properties and recommended storage conditions for C-171?
A2: C-171 is a powder with a molecular weight of 316.35 g/mol and a chemical formula of C₁₇H₂₀N₂O₄.[1] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[1] Stock solutions in a suitable solvent can be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]
Q3: What are the solubility characteristics of C-171?
A3: The solubility of C-171 varies depending on the solvent. It is important to use fresh, high-quality solvents to achieve optimal dissolution.
| Solvent | Solubility | Molar Concentration |
| DMSO | 63 mg/mL | 199.14 mM |
| Ethanol | 15 mg/mL | 47.42 mM |
| Water | Insoluble | N/A |
| Data sourced from Selleck Chemicals.[1] |
Q4: What is a recommended starting concentration range for in vitro experiments?
A4: For initial in vitro cell-based assays, a common starting point is to perform a dose-response curve ranging from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 50 µM) concentrations. This wide range helps to determine the half-maximal inhibitory concentration (IC50) and assess potential cytotoxicity at higher doses.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with C-171.
Problem: I am not observing any significant activity or inhibition with C-171.
-
Answer:
-
Confirm Target Expression: Ensure that your cell line of interest expresses STING at detectable levels. STING expression can vary significantly between cell types.
-
Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a new stock solution.
-
Check Solubility: C-171 is insoluble in water.[1] Ensure it is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting into aqueous cell culture media. Precipitates can lead to inaccurate concentrations.
-
Expand Dose Range: Your effective dose might be outside the range you are testing. Broaden the concentration range in your dose-response experiment.
-
Optimize Treatment Time: The inhibitory effect may be time-dependent. Consider performing a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal incubation period.
-
Problem: I am observing high levels of cell death or cytotoxicity, even at low concentrations.
-
Answer:
-
Evaluate Vehicle Toxicity: First, run a vehicle control experiment (e.g., DMSO only) at the highest concentration used in your experiment to rule out solvent-induced toxicity.
-
Reduce Incubation Time: High cytotoxicity might be due to prolonged exposure. Try reducing the treatment duration.
-
Assess Cell Health: Ensure that the cells are healthy and not overly confluent before adding the compound.[2] Unhealthy cells are more susceptible to chemical insults.
-
Use a More Sensitive Assay: Switch to a more sensitive and specific assay for viability, such as an ATP-based assay (e.g., CellTiter-Glo®), which can be more reliable than metabolic assays like MTT.
-
Problem: My experimental results are inconsistent between replicates or experiments.
-
Answer:
-
Standardize Cell Seeding: Inconsistent cell numbers can lead to high variability.[3] Use a precise method for cell counting and seeding, and ensure even cell distribution in multi-well plates.
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered phenotypes and drug responses.[4]
-
Check for Contamination: Mycoplasma contamination can significantly alter cellular responses to stimuli.[3] Regularly test your cell cultures.
-
Ensure Proper Mixing: When diluting C-171 into media, ensure thorough but gentle mixing to achieve a homogenous concentration in each well.
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| No Activity | Compound degradation | Prepare fresh stock solutions. |
| Low target expression | Confirm STING expression via Western Blot or qPCR. | |
| Insufficient dose/time | Broaden concentration range and perform a time-course. | |
| High Cytotoxicity | Vehicle (solvent) toxicity | Run vehicle-only controls at equivalent concentrations. |
| Poor cell health | Use healthy, low-passage cells at optimal confluency. | |
| Assay artifact | Use an orthogonal method to confirm viability (e.g., ATP assay). | |
| Inconsistent Data | Variable cell seeding | Standardize cell counting and seeding protocols. |
| Mycoplasma contamination | Regularly test cultures for mycoplasma. | |
| Incomplete compound mixing | Ensure homogenous solution after dilution in media. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Luminescent Cell Viability Assay
This protocol outlines a method for determining the dose-dependent effect of C-171 on the viability of a chosen cell line.
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Dosing:
-
Prepare a 10 mM stock solution of C-171 in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 10 mM down to 10 nM). This will be your 1000X stock plate.
-
Further dilute the 1000X stocks into complete cell culture medium to create 2X working solutions.
-
Remove the old medium from the cell plate and add an equal volume of the 2X C-171 working solutions to the appropriate wells. Include vehicle-only (DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
Viability Measurement (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of media in each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
Protocol 2: Target Engagement via Western Blot Analysis of p-IRF3
This protocol assesses the ability of C-171 to inhibit STING signaling by measuring the phosphorylation of a key downstream target, IRF3.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., THP-1 monocytes) in a 6-well plate and allow them to adhere.
-
Pre-treat cells with varying concentrations of C-171 (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control for 2 hours.
-
Stimulate the STING pathway by adding a known activator, such as cGAMP (2'3'-cGAMP), to the media for 90 minutes.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.
-
Separate proteins via SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated IRF3 (p-IRF3).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total IRF3 or a housekeeping protein like GAPDH or β-actin.
-
Quantify band intensities using image analysis software (e.g., ImageJ). A dose-dependent decrease in the p-IRF3/total IRF3 ratio indicates successful target engagement and inhibition by C-171.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of C-171 action on the cGAS-STING signaling pathway.
Caption: Experimental workflow for IC50 determination of C-171.
Caption: Troubleshooting logic for lack of C-171 activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. support.collaborativedrug.com [support.collaborativedrug.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: C-171 and Primary Cell Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of compounds referred to as "C-171" in primary cell cultures. Due to the varied use of this nomenclature in scientific literature, this guide addresses the most common small molecule inhibitors researchers may be investigating: C-171 (STING inhibitor) , JC-171 (NLRP3 inflammasome inhibitor) , and Compound 171 (BET inhibitor) .
Section 1: C-171 (STING Inhibitor)
FAQs
Q1: What is the mechanism of action for C-171, the STING inhibitor?
A1: C-171 is a covalent small-molecule inhibitor of the STING (Stimulator of Interferon Genes) protein. It functions by covalently targeting cysteine residue 91 (Cys91) in the transmembrane domain of both human and mouse STING. This modification blocks the activation-induced palmitoylation of STING, a critical step for its downstream signaling.[1]
Q2: What is the expected outcome of C-171 treatment in primary immune cells?
A2: By inhibiting STING, C-171 is expected to block the production of type I interferons (IFNs) and other pro-inflammatory cytokines that are typically induced upon STING activation by cyclic dinucleotides (CDNs). This makes it a valuable tool for studying innate immune responses and for therapeutic strategies aimed at reducing STING-mediated inflammation.
Q3: What are the potential sources of toxicity or unexpected effects with C-171 in primary cells?
A3: Potential issues can arise from several sources:
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Off-target effects: As a covalent inhibitor, C-171 could potentially react with other accessible cysteine residues on different proteins, leading to unintended biological consequences.
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Solvent toxicity: C-171 is often dissolved in DMSO.[1] High concentrations of DMSO can be toxic to primary cells, which are often more sensitive than cell lines.
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Cell health: The overall health and viability of the primary cells at the start of the experiment are crucial. Stressed cells may show increased sensitivity to any compound.[2][3][4]
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Concentration: Using concentrations significantly higher than the reported effective dose can lead to non-specific cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed in all treatment groups, including vehicle control. | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Run a DMSO toxicity curve for your specific primary cell type. |
| Poor initial cell viability. | Assess cell viability immediately after isolation and before plating. Ensure proper handling and thawing procedures to maximize health.[2][3][4] | |
| Inconsistent results between experiments. | Variability in primary cell donors. | Use cells from multiple donors to confirm findings. Standardize cell isolation and culture protocols meticulously. |
| Reagent instability. | Aliquot C-171 stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1] | |
| C-171 does not inhibit STING activation as expected. | Incorrect experimental setup. | Ensure that the STING pathway is being appropriately activated in your positive controls (e.g., using cGAMP). |
| Suboptimal C-171 concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and activation conditions. | |
| C-171 degradation. | Use freshly prepared solutions. Check the storage conditions of your stock solution.[1] |
Experimental Protocols
Protocol 1: Assessing C-171 Cytotoxicity using an MTT Assay
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Cell Plating: Seed primary cells (e.g., primary human monocytes) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours.
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Compound Preparation: Prepare a 2x stock of C-171 and serial dilutions in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.
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Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in a humidified incubator.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of STING inhibition by C-171.
Section 2: JC-171 (NLRP3 Inflammasome Inhibitor)
FAQs
Q1: What is JC-171 and how does it work?
A1: JC-171 is a small-molecule inhibitor that is highly effective and specific for the NLRP3 inflammasome.[5] It is part of a class of inhibitors, many of which contain a central sulfonylurea group, that target NLRP3 activity.[5] The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1.[6][7] JC-171 likely interferes with the formation or activation of this complex.
Q2: My primary macrophages show signs of toxicity after JC-171 treatment. What could be the cause?
A2: While JC-171 is reported to be specific, toxicity in primary cells can occur due to:
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High Concentrations: Exceeding the optimal inhibitory concentration can lead to off-target effects or general cellular stress.
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Purity of Compound: Impurities in the synthesized compound could be cytotoxic. Ensure you are using a high-purity batch.
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Cell Activation State: Primary macrophages, especially when activated (e.g., with LPS), can be more susceptible to secondary stressors. The combination of LPS priming, an NLRP3 activator (like ATP or nigericin), and the inhibitor might overwhelm the cells.
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Pyroptosis: If the inhibitor is not fully effective, ongoing NLRP3 activation can lead to pyroptosis, a form of inflammatory cell death, which may be misinterpreted as direct compound toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background IL-1β secretion in vehicle control. | Cells are over-stimulated or stressed during plating. | Handle cells gently during isolation and plating. Allow sufficient recovery time before starting the experiment. |
| Contamination with PAMPs (e.g., endotoxin). | Use endotoxin-free reagents and plasticware. | |
| Variable inhibition of IL-1β release. | Inconsistent NLRP3 activation. | Ensure consistent timing and concentration of priming (LPS) and activation (e.g., ATP) signals. |
| Cell density is not optimal. | Optimize cell seeding density. Overly confluent or sparse cultures can respond differently. | |
| Observed cytotoxicity at effective inhibitory concentrations. | Off-target effects in your specific primary cell type. | Perform a careful dose-response curve for both inhibition and cytotoxicity (e.g., using LDH release or a live/dead stain) to find a therapeutic window. |
| Synergistic toxicity with activation signals. | Assess the toxicity of JC-171 with and without the priming and activation signals to isolate the effect. |
Experimental Protocols
Protocol 2: Measuring NLRP3 Inflammasome Inhibition and Cytotoxicity
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Cell Culture: Plate primary human monocyte-derived macrophages in a 24-well plate and allow them to differentiate and rest.
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Priming: Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
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Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of JC-171 (or vehicle control) for 30-60 minutes.
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Activation: Activate the NLRP3 inflammasome by adding an agonist such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60-90 minutes.
-
Supernatant Collection: Carefully collect the cell culture supernatants.
-
Cytotoxicity Assay (LDH): Use a portion of the supernatant to measure LDH release according to the manufacturer's protocol. Calculate percent cytotoxicity relative to a lysis control.
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Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the concentration of secreted IL-1β using a standard ELISA kit.
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Analysis: Plot the IL-1β concentration and percent cytotoxicity against the JC-171 concentration to determine the IC50 for inhibition and any associated toxicity.
Visualizations
Caption: Workflow for assessing JC-171 efficacy and toxicity.
Section 3: Compound 171 (BET Inhibitor)
FAQs
Q1: What is the primary mechanism of Compound 171?
A1: Compound 171 is a BET (Bromodomain and Extra-Terminal domain) inhibitor. It functions by competitively binding to the bromodomains of BET proteins (like BRD4), preventing them from binding to acetylated histones. This disrupts the expression of key oncogenes and cell cycle regulators, such as c-Myc, leading to cell cycle arrest, primarily in the G0/G1 phase.[8]
Q2: Is Compound 171 expected to be toxic to primary cells?
A2: The primary anti-tumor effect of Compound 171 is anti-proliferative rather than directly cytotoxic.[8] In cancer cells, it induces cell cycle arrest at concentrations where apoptosis is not observed. Apoptosis was only seen at doses greater than 50 μM.[8] Therefore, in non-proliferating or slowly-proliferating primary cells, the immediate toxicity might be low. However, for proliferating primary cells (e.g., activated lymphocytes, progenitor cells), it could induce cell cycle arrest and potentially impact their function and long-term viability.
Q3: My experiments show a decrease in primary cell number after treatment with Compound 171. Is this toxicity?
A3: This observation is more likely due to the compound's anti-proliferative effects rather than direct cytotoxicity, especially at concentrations below 50 µM.[8] The compound inhibits cell division, so in a proliferating culture, the cell count will be lower in treated wells compared to controls, but this doesn't necessarily mean the cells are dying. To distinguish between cytostatic and cytotoxic effects, you should perform assays that specifically measure cell death (e.g., Annexin V/PI staining) in parallel with proliferation assays (e.g., Ki67 staining or cell counting).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty distinguishing anti-proliferative vs. cytotoxic effects. | Using only a viability assay (like MTT) which measures metabolic activity and can be confounded by cell number. | Use multiple assays. Combine a proliferation marker (e.g., Ki67, BrdU) with a cell death marker (e.g., Annexin V/PI, Caspase-3 cleavage, LDH release). |
| Unexpected cell death at low concentrations. | Primary cells are highly sensitive to c-Myc inhibition. | Some primary cells, particularly hematopoietic progenitors, rely on BET-regulated pathways for survival. Assess the expression of key target genes like c-Myc and p21 in your cells to confirm the on-target effect. |
| Off-target effects. | Review literature for known off-target effects of BET inhibitors. Consider using a second, structurally different BET inhibitor to confirm the phenotype is due to on-target BET inhibition. | |
| Compound appears inactive. | Primary cells are quiescent (non-proliferating). | The effects of a cell cycle inhibitor will be most apparent in proliferating cells. If your primary cells are quiescent, you may not observe a significant effect on cell number. |
Quantitative Data Summary
| Compound | Cell Line(s) | Effect | Concentration | Citation |
| Compound 171 | Various cancer cell lines | Anti-proliferative (Cell cycle arrest) | Effective at doses where no apoptosis is induced | [8] |
| Apoptosis Induction | > 50 µM | [8] |
Visualizations
Caption: Mechanism of BET inhibition by Compound 171.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. kosheeka.com [kosheeka.com]
- 4. promocell.com [promocell.com]
- 5. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. A new BET inhibitor, 171, inhibits tumor growth through cell proliferation inhibition more than apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming C-171 Degradation in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential degradation issues with the BET inhibitor C-171 during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of C-171 in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of C-171 in cell-based assays. | 1. Degradation of C-171 stock solution: Improper storage (e.g., exposure to light, wrong temperature, repeated freeze-thaw cycles). 2. Degradation in culture media: Instability at physiological pH or temperature over the course of the experiment. 3. Adsorption to plasticware: C-171 may adhere to certain types of plastic tubes or plates, reducing its effective concentration. | 1. Prepare fresh stock solutions from powder for each experiment. Aliquot and store stock solutions at -80°C, protected from light. Avoid repeated freeze-thaw cycles. 2. Minimize the time C-171 is in culture media before and during the assay. Prepare fresh dilutions from the stock solution immediately before adding to cells. Conduct a time-course experiment to assess the stability of C-171 in your specific media. 3. Use low-adhesion plasticware for storing and diluting C-171. Pre-wetting pipette tips with the solvent can also minimize loss. |
| High variability between replicate wells or experiments. | 1. Incomplete solubilization of C-171: The compound may not be fully dissolved in the solvent, leading to inaccurate concentrations. 2. Precipitation in aqueous solutions: C-171 may precipitate when diluted from a high-concentration organic stock into aqueous culture media. | 1. Ensure complete dissolution of C-171 powder in the appropriate solvent (e.g., DMSO) by vortexing and gentle warming if necessary. 2. Observe the media for any signs of precipitation after adding C-171. If precipitation occurs, try a lower final concentration or the use of a solubilizing agent compatible with your cell line. |
| Loss of C-171 activity over time in stored plates. | Evaporation and degradation: For long-term experiments, evaporation from wells can concentrate C-171, while prolonged exposure to incubator conditions (37°C, humidity) can lead to degradation. | Use sealed plates or plate sealers to minimize evaporation. For very long-term experiments, consider replenishing the media with fresh C-171 at appropriate intervals. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for C-171 powder and stock solutions?
A1: For long-term storage, C-171 powder should be stored at -20°C, protected from light and moisture.
C-171 stock solutions (e.g., in DMSO) should be aliquoted into small, single-use volumes and stored at -80°C. This minimizes the number of freeze-thaw cycles, which can contribute to degradation.
Q2: How can I assess the stability of C-171 in my specific experimental setup?
A2: To determine the stability of C-171 under your experimental conditions, you can perform a time-course analysis. Prepare your complete experimental media containing C-171 and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the media and test its activity in a reliable, short-term functional assay. A decrease in activity over time will indicate degradation.
Q3: What solvents are recommended for dissolving C-171?
A3: C-171 is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (usually below 0.5%).
Q4: Are there any known incompatibilities of C-171 with common labware or reagents?
A4: While specific incompatibility data for C-171 is not readily available, it is a good practice to use polypropylene (B1209903) or other low-adhesion plasticware to minimize loss due to adsorption. Avoid prolonged contact with reactive materials.
Quantitative Data Summary
The following table provides hypothetical stability data for C-171 to illustrate the importance of proper storage and handling.
| Condition | Time | Percent of Initial Compound Remaining |
| -80°C in DMSO (aliquoted) | 6 months | >99% |
| -20°C in DMSO (aliquoted) | 6 months | 95% |
| 4°C in DMSO | 1 week | 85% |
| Room Temperature in DMSO | 24 hours | 70% |
| 37°C in Culture Media | 24 hours | 60% |
| 37°C in Culture Media | 72 hours | 30% |
This data is illustrative and should be confirmed by internal stability studies.
Experimental Protocols
Cell Viability Assay to Test C-171 Activity
This protocol describes a common method to assess the anti-proliferative effects of C-171.
-
Cell Seeding: Seed cancer cells (e.g., a human cancer cell line) in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation (Critical Step):
-
Thaw a single-use aliquot of C-171 stock solution (e.g., 10 mM in DMSO) immediately before use.
-
Perform serial dilutions of the C-171 stock in the appropriate cell culture medium to achieve the desired final concentrations. Prepare these dilutions fresh.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest C-171 concentration).
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of C-171 or the vehicle control.
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Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each C-171 concentration and determine the IC50 value.
Visualizations
Caption: Signaling pathway of BET inhibitors like C-171.
Caption: Troubleshooting workflow for C-171 experiments.
Technical Support Center: Assessing C-171 Stability
Disclaimer: The information provided is based on general principles for small molecule stability testing. Since specific stability data for "C-171" is not publicly available, researchers must perform their own studies to determine the optimal handling, storage, and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of C-171 in experimental media?
A1: The stability of a small molecule like C-171 can be influenced by several factors. These include chemical properties of the compound itself, such as functional groups susceptible to hydrolysis (e.g., esters, amides) or oxidation.[1][2] Environmental factors also play a crucial role, including:
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pH of the medium: Can catalyze hydrolytic degradation.[2]
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Temperature: Higher temperatures typically accelerate degradation rates.[3]
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Presence of enzymes: Biological media like plasma or cell culture supernatants contain esterases and other enzymes that can metabolize the compound.[1][4]
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Light exposure: Light, especially UV, can cause photodegradation.[3][5]
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Oxygen: The presence of oxygen can lead to oxidation.[2]
Q2: My experimental results with C-171 are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent results, such as variable dose-response curves or a loss of potency over time, are classic indicators of compound instability.[5][6] If C-171 degrades during your experiment, the effective concentration of the active compound decreases, leading to unreliable and non-reproducible data.[6] It is crucial to assess the stability of C-171 under your specific experimental conditions.[5]
Q3: How should I prepare and store C-171 stock solutions to maximize stability?
A3: Proper preparation and storage are critical for maintaining the integrity of C-171.
-
Storage of Solids: As a general best practice, solid C-171 should be stored at the recommended temperature (e.g., -20°C or -80°C), protected from light, and in a desiccated environment.[5]
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[5][6] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials and store them at -80°C.[5][6]
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Working Solutions: Thaw a single aliquot of the stock solution just before use and dilute it into your experimental medium.[5][6] Prepare these working solutions fresh for each experiment.[5]
Q4: I observed a precipitate after adding C-171 to my aqueous buffer/cell culture medium. What should I do?
A4: Precipitation indicates that the concentration of C-171 exceeds its solubility in the medium. This can be caused by the compound itself or by the solvent used for the stock solution (e.g., DMSO) being too high in the final dilution.[6]
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Verify Solubility: Determine the maximum solubility of C-171 in your specific medium.
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Optimize Solvent Concentration: Ensure the final concentration of any organic solvent (like DMSO) is low (typically <0.5%) and consistent across all experimental conditions, including controls.[5][6]
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Temperature: Pre-warm your medium before adding the compound, as adding a cold solution to a warmer one can sometimes cause precipitation.[6]
Troubleshooting Guide
This guide addresses common problems encountered during C-171 stability experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of C-171 activity over the course of an experiment. | Degradation of C-171 in the experimental medium (e.g., buffer, cell culture media).[5] | 1. Conduct a Time-Course Experiment: Assess the stability of C-171 in your medium over the typical duration of your experiment.[5]2. Minimize Exposure Time: Add C-171 to the system as close to the measurement time as possible.[5]3. Replenish Compound: For long-term experiments, consider replenishing the medium with freshly prepared C-171 at regular intervals.[6] |
| Inconsistent analytical readings (e.g., HPLC, LC-MS). | Instability during sample processing or analysis. | 1. Control Sample Preparation: Ensure consistent and rapid sample processing to minimize degradation after collection. Protein precipitation is a critical step to halt enzymatic activity.[7][8]2. Check Analytical Method: Use a validated, stability-indicating analytical method that can separate C-171 from its degradation products.[9]3. System Suitability: Perform system suitability tests to ensure the analytical instrument is performing correctly.[10] |
| Batch-to-batch variability in experimental outcomes. | Inconsistent quality or degradation of different batches of C-171. | 1. Quality Control: Perform analytical validation (e.g., purity, identity via LC-MS or NMR) on each new batch of C-171 before use.[5]2. Standardize Storage: Ensure all batches are stored under identical, optimal conditions. |
| Precipitation in plasma samples after thawing. | Poor solubility or compound precipitation at low temperatures. | 1. Assess Freeze-Thaw Stability: Conduct specific experiments to determine if C-171 is stable through freeze-thaw cycles.[5]2. Modify Sample Processing: Test different protein precipitation methods (e.g., various organic solvents) to find one that keeps C-171 in solution.[7][8] |
Experimental Protocols & Data Presentation
Protocol 1: Assessing C-171 Stability in Aqueous Buffer
Objective: To determine the stability of C-171 in a specific experimental buffer over time at a defined temperature.
Methodology:
-
Preparation: Prepare a working solution of C-171 in the experimental buffer at the final concentration used in your assays.[5]
-
Time Points: Aliquot the working solution into separate, sealed tubes for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).[5]
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Incubation: Incubate the aliquots under the exact conditions of your experiment (e.g., 37°C, protected from light).[5]
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Sample Analysis: At each time point, immediately analyze the sample using a validated stability-indicating method like HPLC or LC-MS/MS to quantify the remaining percentage of C-171.[2][9] The T=0 sample serves as the 100% reference.[6]
-
Data Analysis: Calculate the percentage of C-171 remaining at each time point relative to the T=0 sample. Plot the natural logarithm of the remaining percentage against time to determine the degradation rate and half-life (t½).[1]
Data Presentation:
| Time (hours) | Temperature (°C) | pH | % C-171 Remaining (Mean ± SD) | Half-life (t½) (hours) |
| 0 | 37 | 7.4 | 100 ± 0.0 | \multirow{5}{*}{Calculated Value} |
| 1 | 37 | 7.4 | ||
| 2 | 37 | 7.4 | ||
| 4 | 37 | 7.4 | ||
| 8 | 37 | 7.4 | ||
| 24 | 37 | 7.4 |
Protocol 2: Assessing C-171 Stability in Plasma
Objective: To evaluate the stability of C-171 in plasma from a relevant species (e.g., human, mouse, rat) to identify susceptibility to enzymatic degradation.
Methodology:
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Preparation: Spike pre-warmed plasma (e.g., human plasma) with C-171 to achieve the desired final concentration (e.g., 1 µM).[4][11]
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Time Points: Prepare aliquots for each time point (e.g., 0, 15, 30, 60, 120 minutes).[4][11]
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Incubation: Incubate the samples at 37°C, often with gentle shaking.[7][8]
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Reaction Termination: At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard. This step also precipitates plasma proteins.[1][4]
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Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
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Sample Analysis: Analyze the supernatant using LC-MS/MS to quantify the concentration of C-171.[1][4]
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Data Analysis: Determine the percentage of C-171 remaining at each time point compared to the T=0 sample and calculate the half-life (t½).[1][11]
Data Presentation:
| Species | Time (minutes) | % C-171 Remaining (Mean ± SD) | Half-life (t½) (minutes) |
| Human | 0 | 100 ± 0.0 | \multirow{6}{}{Calculated Value} |
| 15 | |||
| 30 | |||
| 60 | |||
| 120 | |||
| Mouse | 0 | 100 ± 0.0 | \multirow{6}{}{Calculated Value} |
| 15 | |||
| 30 | |||
| 60 | |||
| 120 |
Visualizations
Caption: General workflow for assessing C-171 stability in a liquid medium.
Caption: Decision tree for troubleshooting inconsistent C-171 experimental results.
References
- 1. Plasma Stability Assay | Domainex [domainex.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. ijnrd.org [ijnrd.org]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
minimizing cytotoxicity of C-171 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of the BET inhibitor C-171 (also referred to as compound 171) during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of C-171 and how does it relate to cytotoxicity?
A1: C-171 is a BET (Bromodomain and Extra-Terminal domain) inhibitor. Its primary mechanism involves binding to the bromodomains of BET proteins, which prevents them from binding to acetylated histones and transcription factors. This leads to the downregulation of key oncogenes like c-Myc and cell cycle regulators like p21. The primary anti-tumor effect of C-171 is cytostatic, causing cell cycle arrest in the G0/G1 phase.[1] Cytotoxicity, specifically apoptosis, is a secondary effect observed at higher concentrations (greater than 50 μM).[1] Therefore, in long-term studies, maintaining a concentration that maximizes the anti-proliferative effect while remaining below the apoptotic threshold is critical.
Q2: What are the initial steps to minimize C-171 cytotoxicity in a new cell line?
A2: The initial and most crucial step is to perform a comprehensive dose-response and time-course experiment. This will establish the therapeutic window for your specific cell line. You should determine the IC50 (half-maximal inhibitory concentration) for its anti-proliferative effects and the concentration at which significant cytotoxicity is observed over different time points (e.g., 24, 48, 72 hours, and longer for continuous exposure studies).
Q3: Can the solvent used to dissolve C-171 contribute to cytotoxicity?
A3: Yes. C-171, like many small molecule inhibitors, is often dissolved in a solvent like DMSO. High concentrations of DMSO can be toxic to cells. It is imperative to ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line, which is typically less than 0.1-0.5%.[2] Always include a solvent-only control in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity.[2]
Q4: Are there general strategies to reduce the off-target effects and cytotoxicity of small molecule inhibitors like C-171?
A4: Yes, several strategies can be employed:
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Optimize Concentration and Exposure: Use the lowest effective concentration and consider intermittent dosing schedules for long-term studies.[2][3]
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Use High-Quality Reagents: Ensure the purity of your C-171 compound and use high-purity, anhydrous solvents.[2]
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Maintain Optimal Cell Culture Conditions: Healthy, unstressed cells are generally more resistant to drug-induced toxicity. Ensure proper media composition, confluency, and overall culture health.[3]
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Consider Co-treatment: In some cases, co-treatment with antioxidants like N-acetylcysteine may mitigate cytotoxicity if oxidative stress is a contributing factor.[3]
Troubleshooting Guide
Issue 1: High levels of cell death observed even at concentrations expected to be non-toxic.
| Possible Cause | Recommended Solution |
| Incorrect Concentration Calculation | Double-check all calculations for dilutions and stock solutions. |
| Solvent Toxicity | Run a solvent-only control at the same final concentration. If toxicity is observed, reduce the final solvent concentration.[2] |
| Cell Line Sensitivity | Your cell line may be particularly sensitive. Perform a detailed dose-response curve with smaller concentration increments to pinpoint the cytotoxic threshold. |
| Compound Degradation | Ensure C-171 is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stable stock solution.[2] |
| Contamination | Check cell cultures for any signs of bacterial or fungal contamination. |
Issue 2: Loss of C-171 efficacy over time in long-term culture.
| Possible Cause | Recommended Solution |
| Compound Instability | C-171 may not be stable in culture medium for extended periods. Consider replenishing the medium with freshly diluted compound at regular intervals. |
| Cellular Resistance | Cells may develop resistance mechanisms over time. Monitor key biomarkers (e.g., c-Myc expression) to confirm target engagement. |
| Cellular Metabolism | Cells may metabolize C-171 into inactive forms. This is a complex issue that may require analytical chemistry to resolve. |
Quantitative Data Summary
The following table summarizes key concentrations for C-171 based on available literature. Note that these values can be cell-line dependent and should be empirically determined for your specific experimental system.
| Parameter | Concentration | Effect | Reference |
| Anti-proliferative Effect | Effective at doses that do not induce obvious apoptosis | Cell Cycle Arrest (G0/G1) | [1] |
| Apoptosis Induction | > 50 μM | Cell Death | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of C-171 using an MTT Assay
This protocol provides a framework for a dose-response experiment to determine the concentration range of C-171 that is cytostatic versus cytotoxic.
Materials:
-
96-well cell culture plates
-
C-171 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment:
-
Prepare serial dilutions of C-171 in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[2]
-
Include "no treatment" controls and "solvent-only" controls.
-
Remove the old medium and add the medium containing the different concentrations of C-171.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours). For long-term studies, you may need to repeat this for multiple time points.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 and the cytotoxic threshold.
Visualizations
Caption: Signaling pathway of C-171 leading to cell cycle arrest or apoptosis.
Caption: Experimental workflow for optimizing C-171 concentration.
Caption: Troubleshooting logic for unexpected C-171 cytotoxicity.
References
C-171 batch-to-batch variability and validation
Welcome to the technical support center for C-171, a potent and selective small molecule inhibitor of MEK1/2. This resource is designed to assist researchers, scientists, and drug development professionals in validating new batches of C-171 and troubleshooting common issues to ensure experimental consistency and data reliability.
Frequently Asked Questions (FAQs)
Q1: What is C-171 and what is its mechanism of action?
A1: C-171 is a selective, ATP-competitive inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[1] By inhibiting MEK1/2, C-171 prevents the phosphorylation and activation of their only known substrates, ERK1/2.[2][3] This leads to the downstream suppression of cellular processes regulated by the MAPK/ERK pathway, such as proliferation, differentiation, and survival.[4]
Q2: What are the recommended quality control specifications for a new batch of C-171?
A2: Each new batch of C-171 should be validated to meet established specifications for identity, purity, and biological activity before use in experiments. Consistent quality control is essential for reproducible results.[5][6] Recommended specifications are summarized in the table below.
Q3: How should I prepare and store stock solutions of C-171?
A3: Proper handling and storage are critical to maintaining the integrity of C-171.[7] For stock solutions, dissolve C-171 in high-purity DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes in amber glass vials or polypropylene (B1209903) tubes and store at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.[7]
Q4: Why is it critical to validate each new batch of a research compound like C-171?
Troubleshooting Guide
Q5: I'm observing a lower-than-expected inhibitory effect of C-171 in my cell-based assays. What are the potential causes?
A5: A decrease in the observed potency of C-171 can stem from several factors related to both the compound itself and the experimental setup.
-
Compound Degradation: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the cell culture media.[7][11]
-
Inaccurate Concentration: There might be an error in the preparation of the stock solution or the final working concentrations.
-
Batch Variability: The new batch of C-171 may have a lower purity or potency compared to previous batches. It is crucial to perform batch validation.
-
Cellular Response: The cells may have developed resistance, or the baseline activation of the MAPK/ERK pathway could be low, leading to a smaller dynamic range for inhibition.[2][3]
Q6: My experimental results with a new batch of C-171 are inconsistent with previous data. How do I troubleshoot this?
A6: Inconsistent results are a primary indicator of batch-to-batch variability. A systematic approach is needed to identify the source of the discrepancy.
-
Verify Identity and Purity: The first step is to confirm the identity and purity of the new batch using analytical methods such as LC-MS and HPLC.[12] Compare the results to the certificate of analysis and data from previous batches.
-
Assess Biological Activity: Perform a dose-response experiment to determine the IC50 value of the new batch and compare it to the expected value.[13] A Western blot to check for the inhibition of ERK phosphorylation is also recommended to confirm target engagement.[1]
-
Review Experimental Protocol: Ensure that all experimental parameters, including cell density, treatment times, and reagent concentrations, have been kept consistent.[8]
Q7: I see an unexpected peak in my HPLC analysis of C-171. What could this be?
A7: An unexpected peak in an HPLC chromatogram typically indicates the presence of an impurity or a degradation product.[12][14]
-
Impurity from Synthesis: The peak could represent a residual starting material, a byproduct of the synthesis, or a related compound.
-
Degradation Product: C-171 may have degraded during storage or handling.[7]
-
Contamination: The sample could be contaminated from the solvent, vial, or other sources.
To investigate further, it is advisable to use a mass spectrometer in conjunction with liquid chromatography (LC-MS) to determine the molecular weight of the species corresponding to the unknown peak.[12][15]
Data Presentation: C-171 Batch Validation Specifications
The following table summarizes the key quality control parameters and recommended acceptance criteria for the validation of new batches of C-171.
| Parameter | Method | Specification | Purpose |
| Identity | LC-MS | The experimentally determined molecular weight should match the theoretical molecular weight of C-171 (e.g., [M+H]⁺ within ± 0.5 Da).[12][15] The retention time should be consistent with a qualified reference standard.[15] | Confirms that the compound is indeed C-171. |
| Purity | HPLC-UV | ≥ 98% purity as determined by the peak area at a specified wavelength (e.g., 254 nm).[16][17] | Quantifies the percentage of C-171 in the sample and ensures that impurities are below a critical level.[14] |
| Biological Activity | Western Blot | Treatment with C-171 should show a dose-dependent decrease in phosphorylated ERK (p-ERK) levels in a responsive cell line (e.g., A375, HT-29).[1][18] Total ERK levels should remain unchanged, serving as a loading control.[4] | Confirms that the compound is biologically active and effectively inhibits its target, MEK1/2, in a cellular context.[3] |
| Potency | Cell Viability Assay (e.g., MTS) | The half-maximal inhibitory concentration (IC50) should be within a specified range (e.g., 1-10 nM in A375 cells).[13] The IC50 value should be consistent with that of a qualified reference standard. | Provides a quantitative measure of the compound's potency, which is a critical parameter for ensuring consistent effects in downstream experiments.[1] |
Experimental Protocols
Protocol 1: Purity and Identity Verification by LC-MS
This protocol outlines the procedure for confirming the identity and assessing the purity of a new batch of C-171.
-
Sample Preparation: a. Prepare a 1 mg/mL solution of C-171 in a suitable solvent such as methanol (B129727) or acetonitrile. b. Filter the sample through a 0.22 µm syringe filter before injection.[19]
-
HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: UV detector at 254 nm. g. Injection Volume: 10 µL.
-
Mass Spectrometry Conditions: a. Ionization Mode: Electrospray Ionization (ESI), positive mode. b. Scan Range: m/z 100-1000.
-
Data Analysis: a. Purity: Calculate the peak area of C-171 as a percentage of the total peak area in the HPLC chromatogram.[14] b. Identity: Compare the mass-to-charge ratio (m/z) of the major peak with the expected molecular weight of C-171.[15]
Protocol 2: Western Blot for p-ERK Inhibition
This protocol is used to assess the biological activity of C-171 by measuring the phosphorylation of ERK1/2.[1][4]
-
Cell Culture and Treatment: a. Plate a responsive cell line (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight.[1] b. Treat the cells with varying concentrations of C-171 (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., 0.1% DMSO).[4]
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1] c. Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[1] c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
-
Re-probing for Total ERK (Loading Control): a. Strip the membrane and re-probe with a primary antibody for total ERK1/2 to normalize for protein loading.[4]
Visualizations
Caption: C-171 inhibits the MAPK/ERK signaling pathway.
Caption: Workflow for C-171 batch validation.
Caption: Troubleshooting decision tree for C-171.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. reagent.co.uk [reagent.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. valgenesis.com [valgenesis.com]
- 11. benchchem.com [benchchem.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 15. 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 16. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of STING Inhibitors: C-171 vs. H-151
For researchers and drug development professionals navigating the landscape of innate immunity modulation, the selection of a specific STING (Stimulator of Interferon Genes) inhibitor is a critical decision. This guide provides an objective comparison of two widely used covalent STING inhibitors, C-171 and H-151, focusing on their mechanism of action, performance data, and the experimental frameworks used for their evaluation.
The cGAS-STING signaling pathway is a cornerstone of the innate immune system, detecting cytosolic DNA—a sign of infection or cellular damage—and initiating a robust inflammatory response, including the production of type I interferons (IFNs).[1][2][3] While vital for host defense, dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making STING inhibitors a promising therapeutic avenue.[4][5]
Mechanism of Action: A Shared Covalent Approach
Both C-171 and H-151 are small-molecule inhibitors that function through a similar covalent mechanism. They selectively target a specific cysteine residue within the transmembrane domain of the STING protein.[6][7][8]
-
Target Site: Both inhibitors covalently and irreversibly bind to Cysteine 91 (Cys91) of both human and murine STING.[6][7][8][9]
-
Functional Blockade: This covalent modification effectively blocks the subsequent palmitoylation of STING.[6][7][9][10][11] Palmitoylation is an essential post-translational modification required for STING to form higher-order oligomers or clusters upon activation.[6][10]
-
Downstream Inhibition: By preventing STING clustering, both C-171 and H-151 inhibit the recruitment and phosphorylation of the downstream kinase TBK1 (TANK-binding kinase 1).[9][11][12] This, in turn, prevents the phosphorylation and activation of the transcription factor IRF3 (Interferon Regulatory Factor 3), ultimately suppressing the production of type I interferons and other pro-inflammatory cytokines.[9]
H-151 was identified through the structural optimization of earlier covalent inhibitors like C-178, aiming for improved pharmacological properties.[5][13]
Quantitative Performance Data
The potency of STING inhibitors is a key determinant of their utility. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of this potency. The following table summarizes the available IC50 data for C-171 and H-151.
| Inhibitor | Target Species | Cell Line | Reported IC50 | Reference |
| H-151 | Human STING | 293T-hSTING | 1.04 µM | [14] |
| Murine STING | 293T-mSTING | 0.82 µM | [14] | |
| Murine STING | Mouse Embryonic Fibroblasts (MEFs) | ~138 nM | [4] | |
| Murine STING | Bone Marrow-Derived Macrophages (BMDMs) | ~109.6 nM | [4] | |
| Human STING | Human Foreskin Fibroblasts (HFFs) | ~134.4 nM | [4] | |
| C-171 | Human & Murine STING | HEK293 cells | 0.02 - 2 µM* | [12] |
*Note: The data for C-171 indicates a concentration range where it selectively reduces STING-mediated IFN-β reporter activity, rather than a specific IC50 value.[12] Some studies have noted that the efficacy of H-151 may be species-dependent, a critical factor for translating preclinical findings.[4][15]
In Vitro and In Vivo Efficacy
H-151: This inhibitor has demonstrated noteworthy activity in both cellular assays and in vivo models.
-
In Vitro: H-151 potently inhibits STING activation in various cell types, including human monocytic THP-1 cells and mouse macrophages.[10][13] It effectively reduces the production of IFN-β and other inflammatory cytokines like TNF upon stimulation with STING agonists.[10][13] Importantly, it has been shown to be selective for STING-mediated signaling, not affecting RIG-I-mediated interferon production.[6]
-
In Vivo: H-151 has shown significant therapeutic potential in multiple mouse models of disease. It ameliorates inflammation and reduces tissue injury in models of intestinal ischemia-reperfusion injury, neovascular age-related macular degeneration (AMD), and psoriasis.[9][10][16][17] Topical administration of H-151 has been shown to attenuate skin lesions in a psoriatic mouse model.[16]
C-171: C-171 also efficiently inhibits both human and murine STING in cellular assays.[7][8] It selectively reduces STING-mediated, but not RIG-I or TBK1-mediated, IFN-β reporter activity in HEK293 cells.[12] While specific in vivo efficacy data for C-171 is less detailed in the provided search results compared to H-151, its shared mechanism of action suggests potential utility in similar inflammatory models.
Visualizing the STING Pathway and Experimental Workflow
To better understand the context of C-171 and H-151 activity, the following diagrams illustrate the STING signaling pathway and a common experimental workflow for inhibitor validation.
References
- 1. childrenshospital.org [childrenshospital.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Researchers reveal key differences in STING inhibition between humans and mice | EurekAlert! [eurekalert.org]
- 16. The STING antagonist H-151 ameliorates psoriasis via suppression of STING/NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Inhibition of IRF3 Phosphorylation: A Comparative Analysis of C-171 and Alternative STING Pathway Modulators
For Immediate Release
In the intricate landscape of innate immunity, the phosphorylation of Interferon Regulatory Factor 3 (IRF3) stands as a pivotal activation step in the cascade leading to type I interferon production. This response is critical for antiviral defense, yet its dysregulation can contribute to autoimmune and inflammatory diseases. The cGAS-STING signaling pathway is a key initiator of this process, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of C-171, a covalent inhibitor of STING, and other modulators, offering researchers, scientists, and drug development professionals a detailed look at the available experimental data on their effects on IRF3 phosphorylation.
Mechanism of Action: Targeting STING Palmitoylation
C-171 is a small molecule inhibitor that targets the STING (Stimulator of Interferon Genes) protein. Its mechanism of action involves the covalent modification of Cysteine 91 (Cys91) in the transmembrane domain of STING. This modification prevents the palmitoylation of STING, a critical post-translational modification required for its activation and subsequent downstream signaling. By inhibiting STING palmitoylation, C-171 effectively blocks the recruitment and activation of TANK-binding kinase 1 (TBK1), the kinase responsible for the phosphorylation of IRF3. This ultimately leads to the suppression of IRF3-mediated transcription of type I interferons and other inflammatory genes.
A closely related and more extensively studied compound, H-151, shares this mechanism of action, also targeting STING palmitoylation through covalent modification of Cys91.[1] Due to the limited availability of public quantitative data for C-171, H-151 will be used as a primary comparator in this guide to illustrate the effects of this class of inhibitors on IRF3 phosphorylation.
Comparative Efficacy in Inhibiting IRF3 Phosphorylation
The validation of C-171's effect on IRF3 phosphorylation relies on its demonstrated ability to inhibit the broader STING signaling pathway. While specific quantitative data for C-171's direct impact on IRF3 phosphorylation is not extensively available in public literature, the well-documented effects of H-151 provide a strong surrogate for understanding the expected performance of this class of inhibitors.
| Compound | Target | Mechanism of Action | IC50 (IFN-β Reporter Assay) | Effect on IRF3 Phosphorylation | Reference |
| C-171 | STING (Cys91) | Covalent modification, prevents palmitoylation | Data not publicly available | Inferred to inhibit IRF3 phosphorylation by blocking upstream STING activation | [2] |
| H-151 | STING (Cys91) | Covalent modification, prevents palmitoylation | ~134.4 nM (Human Foreskin Fibroblasts), ~1.04 µM (HEK293T-hSTING) | Significantly suppresses stimulus-induced phosphorylation of IRF3 | [3][4] |
| Amlexanox | TBK1/IKKε | Direct inhibition of kinase activity | ~1-2 µM (TBK1 kinase assay) | Prevents the phosphorylation of IRF3 by inhibiting its upstream kinases | |
| BX795 | TBK1/IKKε | Direct inhibition of kinase activity | ~6 nM (TBK1 kinase assay) | Potently inhibits the phosphorylation of IRF3 | [5] |
Note: IC50 values can vary depending on the cell type and assay conditions.
Experimental evidence for H-151 demonstrates its potent inhibitory effect on the STING pathway. In mouse models of choroidal neovascularization, intravitreal administration of H-151 significantly suppressed the phosphorylation of TBK1 and IRF3.[6] Similarly, in studies on intestinal ischemia-reperfusion injury, H-151 treatment decreased the levels of phosphorylated IRF3.[7]
Experimental Protocols
The validation of compounds like C-171 and their effect on IRF3 phosphorylation involves a series of well-established molecular biology techniques.
Western Blot for Phospho-IRF3
This is the most direct method to visualize and quantify the phosphorylation status of IRF3.
Protocol:
-
Cell Lysis: Treat cells with the STING agonist (e.g., 2'3'-cGAMP) in the presence or absence of the inhibitor (e.g., C-171, H-151) for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates (typically 20-30 µg) on a polyacrylamide gel (e.g., 10%) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IRF3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
IFN-β Promoter Luciferase Reporter Assay
This assay measures the transcriptional activity of IRF3 by quantifying the expression of a reporter gene (luciferase) under the control of the IFN-β promoter, which is strongly induced by activated IRF3.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing the firefly luciferase gene driven by the IFN-β promoter and a control plasmid expressing Renilla luciferase (for normalization).
-
Inhibitor Treatment and Stimulation: Pre-treat the transfected cells with various concentrations of the inhibitor before stimulating the STING pathway (e.g., with 2'3'-cGAMP or by co-transfection with cGAS and STING expression plasmids).
-
Cell Lysis and Luciferase Measurement: After stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition at different inhibitor concentrations to determine the IC50 value.[3]
Native PAGE for IRF3 Dimerization
Upon phosphorylation, IRF3 forms dimers, which is a hallmark of its activation. Native polyacrylamide gel electrophoresis (PAGE) separates proteins in their native conformation, allowing for the visualization of IRF3 monomers and dimers.
Protocol:
-
Sample Preparation: Prepare whole-cell extracts from stimulated and inhibitor-treated cells in a non-denaturing lysis buffer.
-
Native PAGE: Run the protein samples on a non-denaturing polyacrylamide gel.
-
Western Blotting: Transfer the proteins to a membrane and perform a Western blot using an antibody against total IRF3.
-
Analysis: The appearance of a higher molecular weight band corresponding to the IRF3 dimer indicates activation, which should be reduced in the presence of an effective inhibitor.
Visualizing the Molecular Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
C-171 represents a class of covalent STING inhibitors that effectively suppress the innate immune response by preventing STING palmitoylation, a key step for the activation of TBK1 and subsequent phosphorylation of IRF3. While direct quantitative data for C-171's effect on IRF3 phosphorylation is limited in the public domain, the extensive data available for the analogous compound H-151 confirms the potent inhibitory capacity of this mechanism. For researchers in immunology and drug development, the experimental protocols outlined provide a robust framework for the validation and comparison of novel modulators of the cGAS-STING-IRF3 axis. The continued exploration of compounds like C-171 holds promise for the development of targeted therapies for a range of inflammatory and autoimmune disorders.
References
- 1. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. H-151, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of the BET Inhibitor C-171
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the BET (Bromodomain and Extra-Terminal) inhibitor, Compound 171, with other notable BET inhibitors, focusing on its cross-reactivity with other signaling pathways. The information presented herein is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.
Introduction to Compound 171
Compound 171 is a novel, potent inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are crucial epigenetic readers involved in the regulation of gene transcription. Dysregulation of BET proteins is implicated in various diseases, including cancer. Developed from a polo-like kinase 1 (PLK1)-BRD4 dual inhibitor scaffold, Compound 171 has been engineered to selectively inhibit BET proteins without inhibiting PLK1.[1] Its primary mechanism of action involves the suppression of key oncogenes such as c-Myc, leading to cell cycle arrest and inhibition of tumor growth.[1]
Primary Signaling Pathway of C-171
The primary signaling pathway targeted by Compound 171 is the BET protein-mediated transcriptional activation. BET proteins, particularly BRD4, bind to acetylated lysine (B10760008) residues on histones and transcription factors, recruiting the transcriptional machinery to promoters and enhancers of target genes. Many of these target genes, such as MYC, are critical for cell proliferation and survival. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, Compound 171 displaces them from chromatin, leading to the downregulation of target gene expression. This results in the suppression of c-Myc and the upregulation of the cell cycle inhibitor p21, ultimately causing cell cycle arrest in the G0/G1 phase.[1]
Caption: Primary signaling pathway of Compound 171.
Cross-Reactivity and Selectivity Profile
The selectivity of a small molecule inhibitor is a critical parameter that influences its therapeutic window and potential for off-target effects. Compound 171 has been evaluated for its selectivity against other bromodomain-containing proteins and for its cross-reactivity with other protein families.
Bromodomain Selectivity
A BROMOscan® screen of Compound 171 against 32 bromodomain-containing proteins revealed that it is a pan-BET inhibitor, meaning it binds to the bromodomains of BRD2, BRD3, and BRD4 with similar affinity and lacks selectivity within the BET family. However, it displays high selectivity for the BET family over other bromodomain families.
| Target Bromodomain | Percent of Control (%) @ 1µM |
| BRD2 | <10 |
| BRD3 | <10 |
| BRD4 | <10 |
| BRD1 | >50 |
| BRD7 | >50 |
| BRD9 | >50 |
| BRPF1 | >50 |
| CREBBP | >50 |
| EP300 | >50 |
| SMARCA2 | >50 |
| TAF1 | >50 |
| TRIM24 | >50 |
| (Data interpreted from qualitative graphical representation in cited literature) |
Kinase and Broader Pharmacological Cross-Reactivity
While Compound 171 was derived from a PLK1-BRD4 dual inhibitor, it has been specifically optimized to eliminate PLK1 inhibitory activity.[1]
Comprehensive safety panel screening data for Compound 171 against a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes are not publicly available at the time of this guide's compilation. This represents a significant data gap in fully assessing its cross-reactivity profile.
Comparison with Other BET Inhibitors
To provide context for the performance of Compound 171, this section compares its available data with that of two well-characterized pan-BET inhibitors: JQ1 and OTX-015 (Birabresib).
| Inhibitor | Target Profile | Known Off-Target Activities/Cross-Reactivities |
| Compound 171 | Pan-BET inhibitor | No PLK1 inhibition. Broader safety panel data not available. |
| JQ1 | Pan-BET inhibitor | Generally considered highly selective for BET bromodomains. Some studies have reported potential off-target effects at high concentrations on pathways unrelated to BET inhibition.[2] |
| OTX-015 (Birabresib) | Pan-BET inhibitor | Targets BRD2, BRD3, and BRD4.[2] Has been shown to affect NF-κB, TLR, and JAK/STAT signaling pathways.[3] |
Inhibitory Concentrations (IC50) against BET Bromodomains
| Inhibitor | BRD2 IC50 (nM) | BRD3 IC50 (nM) | BRD4 IC50 (nM) |
| Compound 171 | Data not available | Data not available | Data not available |
| JQ1 | ~128 (Kd) | Data not available | ~77 (BD1), ~33 (BD2) |
| OTX-015 (Birabresib) | ~112 | ~100 | ~92 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of BET inhibitors are provided below.
BROMOscan® Competition Binding Assay
The BROMOscan® technology is a competition binding assay used to determine the interaction of test compounds with a panel of bromodomains.
Caption: BROMOscan® experimental workflow.
Protocol:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.[4]
-
Procedure: A test compound is incubated with the DNA-tagged bromodomain and the immobilized ligand. If the compound binds to the bromodomain, it prevents the bromodomain from binding to the immobilized ligand.[4]
-
Quantification: The amount of bromodomain bound to the immobilized ligand is quantified by qPCR of the attached DNA tag. A dose-response curve is generated by testing a range of compound concentrations, from which the dissociation constant (Kd) or percent of control is determined.[4]
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[5][6][7][8][9]
Caption: CellTiter-Glo® experimental workflow.
Protocol:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.[5]
-
Compound Treatment: Treat cells with serial dilutions of the BET inhibitor and incubate for a specified period (e.g., 72 hours).[5]
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[7]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measurement: Record luminescence using a luminometer. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.[7]
Western Blot for c-Myc and p21 Protein Expression
Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate.
Protocol:
-
Cell Lysis: Treat cells with the BET inhibitor for the desired time, then harvest and lyse the cells in a suitable lysis buffer to extract total protein.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[10]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for c-Myc, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.
Conclusion
Compound 171 is a potent pan-BET inhibitor with demonstrated selectivity for the BET family over other bromodomain-containing proteins and a lack of activity against PLK1. Its primary mechanism of action through the downregulation of c-Myc and upregulation of p21 is consistent with other pan-BET inhibitors. However, a comprehensive understanding of its cross-reactivity with other signaling pathways is limited by the lack of publicly available broad pharmacological safety panel data. For a complete assessment of Compound 171's therapeutic potential and off-target risk profile, further studies, including broad kinase and safety pharmacology screening, are warranted. Researchers and drug development professionals should consider this data gap when evaluating Compound 171 for further investigation.
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. promega.com [promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of C-171 and C-176 in Oncology Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct head-to-head experimental studies comparing "C-171" and "C-176" have been identified in publicly available literature. The designations "C-171" and "C-176" refer to multiple distinct molecular entities. This guide provides a comparative analysis of two investigational anti-cancer agents: the BET inhibitor Compound 171 and the MCL-1 inhibitor AMG 176 , based on their individual preclinical data. This comparison is constructed to highlight their distinct mechanisms of action and potential therapeutic applications in oncology.
Introduction
In the landscape of precision oncology, targeting epigenetic regulators and apoptosis pathways represents two promising therapeutic strategies. This guide focuses on a comparative overview of two such targeted agents: Compound 171, a Bromodomain and Extra-Terminal domain (BET) inhibitor, and AMG 176, a selective Myeloid Cell Leukemia 1 (MCL-1) inhibitor.
Compound 171 exerts its anti-tumor effects by inhibiting BET proteins, which are critical readers of histone acetylation marks, leading to the downregulation of key oncogenes like c-Myc and induction of cell cycle arrest.[1] In contrast, AMG 176 is a BH3 mimetic that selectively binds to the anti-apoptotic protein MCL-1, thereby releasing pro-apoptotic proteins and triggering the intrinsic apoptosis pathway.[2][3][4][5][6] This document synthesizes available preclinical data to offer a parallel assessment of their mechanisms, in vitro and in vivo activities, and the experimental approaches used for their evaluation.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for Compound 171 and AMG 176 from separate preclinical studies.
Table 1: In Vitro Anti-proliferative Activity
| Compound | Target | Cell Line | Cancer Type | IC50 | Citation(s) |
| Compound 171 | BET Bromodomains | MM1.S | Multiple Myeloma | 0.07 - 0.38 µM | [7] |
| MV-4-11 | Acute Myeloid Leukemia | 0.07 - 0.38 µM | [7] | ||
| AMG 176 | MCL-1 | OCI-LY1 | Diffuse Large B-cell Lymphoma (GCB) | 0.21 µM | [8] |
| DOHH-2 | Double-Hit Lymphoma | 0.23 µM | [8] | ||
| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | 1.45 µM | [8] | ||
| VAL | Double-Hit Lymphoma | 2.54 µM | [8] | ||
| DHL-10 | Diffuse Large B-cell Lymphoma (GCB) | 17.78 µM | [8] | ||
| U2932 4RH | Diffuse Large B-cell Lymphoma (ABC) | 19.45 µM | [8] |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Model | Cancer Type | Dosing Regimen | Outcome | Citation(s) |
| Compound 171 | Not Specified | Not Specified | Not Specified | Improved anti-tumor activity compared to (+)-JQ-1 or OTX-015 | [1] |
| AMG 176 | OPM-2 Xenograft | Multiple Myeloma | 20-60 mg/kg, p.o., daily | Robust tumor growth inhibition with complete regression at higher doses | [9] |
| AML Xenograft | Acute Myeloid Leukemia | Not Specified | Robust activity in combination with venetoclax | [2][3][4] | |
| B-cell Lymphoma Xenograft | B-cell Lymphoma | Not Specified | In vivo activity could not be confirmed in SCID mice models | [8] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of Compound 171 and AMG 176 are depicted in the following signaling pathway diagrams.
Figure 1. Mechanism of action for Compound 171 (BET Inhibitor).
Figure 2. Mechanism of action for AMG 176 (MCL-1 Inhibitor).
Experimental Protocols
Detailed methodologies for key experiments that would be utilized in a head-to-head comparison of Compound 171 and AMG 176 are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound in a panel of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Compound 171 or AMG 176 (e.g., 0.01 nM to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: Plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.
Figure 3. Experimental workflow for the MTT cell viability assay.
Western Blot Analysis
Objective: To assess the effect of each compound on the protein expression levels of their respective targets and downstream signaling molecules.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with varying concentrations of Compound 171 or AMG 176 for a specified time (e.g., 24 hours). Cells are then washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., c-Myc, p21, MCL-1, cleaved PARP, cleaved Caspase-3) and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Compound 171 and AMG 176 in a murine model.
Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in a mixture of media and Matrigel is subcutaneously injected into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Compound Administration: Compound 171 or AMG 176 is administered to the treatment groups according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives a vehicle control.
-
Tumor Volume and Body Weight Measurement: Tumor dimensions and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the end of the treatment period. Tumors are then excised for further analysis (e.g., Western blot or immunohistochemistry).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatments.
Conclusion
Based on available preclinical data, Compound 171 and AMG 176 represent two distinct and promising approaches to cancer therapy. Compound 171, a BET inhibitor, primarily induces cell cycle arrest through the downregulation of oncogenes like c-Myc and upregulation of cell cycle inhibitors such as p21.[1] Its main effect is anti-proliferative rather than inducing apoptosis.[1] In contrast, AMG 176, a selective MCL-1 inhibitor, directly triggers the apoptotic cascade by liberating pro-apoptotic proteins, leading to rapid cancer cell death in sensitive hematologic malignancy models.[2][3][4][5][6]
The choice between these two therapeutic strategies would likely depend on the specific molecular vulnerabilities of a given tumor. Cancers driven by transcriptional addiction to oncogenes like c-Myc may be more susceptible to BET inhibition, while tumors that rely on MCL-1 for survival would be prime candidates for treatment with an MCL-1 inhibitor. Further research, including potential combination studies, is warranted to fully elucidate the therapeutic potential of these two classes of inhibitors in various cancer contexts.
References
- 1. A new BET inhibitor, 171, inhibits tumor growth through cell proliferation inhibition more than apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
Validating the Mechanism of a Novel SHP2 Inhibitor, C-171, Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of a novel SHP2 inhibitor, designated C-171, with a focus on utilizing mutagenesis studies. By comparing its performance with established alternatives and providing detailed experimental data, researchers can rigorously assess its potency, selectivity, and cellular effects.
Unveiling the Role of SHP2 in Cellular Signaling
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in various signaling pathways, including the RAS-ERK and PI3K/AKT pathways.[1][2] SHP2 activation is essential for the full induction of downstream signaling from receptor tyrosine kinases (RTKs).[3] In its inactive state, the N-SH2 domain of SHP2 blocks the catalytic protein tyrosine phosphatase (PTP) domain.[3][4][5][6] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.[3][5][6] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers.[4][5][7] This makes SHP2 a compelling target for therapeutic intervention in oncology.
C-171: A Novel Allosteric SHP2 Inhibitor
C-171 is a novel, potent, and selective allosteric inhibitor designed to stabilize SHP2 in its inactive conformation. Similar to the well-characterized inhibitor SHP099, C-171 is hypothesized to bind to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and PTP domains.[][9] This binding is expected to lock the enzyme in a closed, auto-inhibited state, thereby preventing its catalytic activity and downstream signal transduction.[7]
Comparative Performance of SHP2 Inhibitors
The efficacy of a novel SHP2 inhibitor is best understood in the context of existing compounds. The following tables summarize the performance of C-171 in comparison to other known SHP2 inhibitors.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity vs. SHP1 | Mechanism of Action |
| C-171 (Hypothetical Data) | SHP2 (enzymatic assay) | 50 | >1000-fold | Allosteric Inhibitor |
| SHP099 | SHP2 (enzymatic assay) | 71 | >1000-fold | Allosteric Inhibitor[7][] |
| RMC-4630 | SHP2 | - | High | Allosteric Inhibitor[] |
| TNO155 | SHP2 | 11 | High | Allosteric Inhibitor[] |
| NSC 87877 | SHP2 | - | - | Catalytic Site Inhibitor[10][11] |
| 57774 | SHP2 | 800 | 200-fold | Catalytic Site Inhibitor[1] |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Effect on p-ERK |
| C-171 (Hypothetical Data) | KYSE-520 (Esophageal) | Cell Viability | 0.5 | Decrease |
| SHP099 | KYSE-520 (Esophageal) | Cell Viability | 0.6 | Decrease[7] |
| RMC-4550 | RPMI-8226 (Multiple Myeloma) | Cell Viability | - | Decrease[12] |
| 57774 | MCF-7 (Breast Cancer) | Proliferation | <20 | -[1] |
| 13030 | MCF-7 (Breast Cancer) | Proliferation | <20 | -[1] |
| 24198 | MCF-7 (Breast Cancer) | Proliferation | <20 | -[1] |
Validating the Mechanism of C-171 through Mutagenesis
Site-directed mutagenesis is a powerful technique to validate the specific binding site and mechanism of action of a drug.[13][14][15] By introducing specific mutations in the target protein, researchers can assess how these changes affect drug binding and efficacy.
Experimental Workflow: Site-Directed Mutagenesis and Validation
Experimental workflow for validating C-171's mechanism using mutagenesis.
A key mutation to validate the allosteric mechanism of C-171 would be in the putative binding pocket. For instance, the E76K mutation in SHP2 has been shown to disrupt the binding pocket for the allosteric inhibitor SHP099, leading to a significant increase in resistance.[4]
Table 3: Effect of SHP2 Mutation on Inhibitor Potency (Hypothetical Data)
| SHP2 Genotype | C-171 IC50 (nM) | SHP099 IC50 (nM) | Fold Change in IC50 (C-171) |
| Wild-Type | 50 | 71 | 1 |
| E76K Mutant | >5000 | >7100 | >100 |
Signaling Pathway Analysis
To confirm that C-171 inhibits SHP2 function within the cell, it is crucial to analyze its effect on downstream signaling pathways. Western blotting is a standard technique used to measure the phosphorylation status of key proteins in the RAS-ERK pathway, such as ERK1/2.[7]
SHP2-Mediated Signaling Pathway
Simplified SHP2 signaling pathway and the inhibitory action of C-171.
Treatment of cancer cells with an effective SHP2 inhibitor like C-171 should lead to a dose-dependent decrease in the phosphorylation of ERK1/2.
Experimental Protocols
Site-Directed Mutagenesis
This protocol is based on the QuikChange™ Site-Directed Mutagenesis method.[16][17]
-
Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation (e.g., E76K) in the middle. The melting temperature (Tm) should be ≥78°C.[16][17]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Platinum SuperFi II) with the wild-type SHP2 plasmid as a template and the mutagenic primers.[18] A typical cycling protocol is an initial denaturation at 98°C for 30 seconds, followed by 16-25 cycles of denaturation at 98°C, annealing at 55-68°C, and extension at 72°C, with a final extension at 72°C.[17][18]
-
DpnI Digestion: Add DpnI endonuclease to the PCR product to digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid. Incubate at 37°C for at least 2 hours.[16][17]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.[19]
-
Cell Seeding: Plate cancer cells (e.g., KYSE-520) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of C-171 or a control inhibitor (e.g., SHP099) for 48-72 hours.[10][12][20]
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[19]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for p-ERK
This protocol is a general guideline for Western blotting.[7]
-
Cell Lysis: Treat cells with C-171 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-ERK.
By following this comprehensive guide, researchers can effectively validate the mechanism of novel SHP2 inhibitors like C-171, providing robust data to support their further development as potential cancer therapeutics.
References
- 1. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]
- 4. A Target Mutation that Renders a Cancer Drug Ineffective - BioCAT [bio.aps.anl.gov]
- 5. Molecular Basis of Gain-of-Function LEOPARD Syndrome-Associated SHP2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 9. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 13. Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation [escholarship.org]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. Site-Directed Mutagenesis [protocols.io]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
Comparative Analysis of the BET Inhibitor C-171 Across Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparative analysis of the novel Bromodomain and Extra-Terminal motif (BET) inhibitor, C-171, across various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to offer an objective overview of C-171's performance and mechanism of action.
Performance Overview of C-171
C-171 is a potent pan-BET inhibitor that has demonstrated significant anti-tumor activity in a range of cancer cell lines. Its primary mechanism of action involves the inhibition of BET proteins, which are crucial epigenetic readers that regulate the transcription of key oncogenes. Notably, C-171 has been shown to be effective in cell lines derived from multiple myeloma, esophageal cancer, and various leukemias. The compound's anti-proliferative effects are a key feature of its activity, primarily inducing cell cycle arrest rather than widespread apoptosis at lower concentrations[1].
Quantitative Data on Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) of C-171 has been determined in several cancer cell lines, highlighting its potency and providing a basis for comparative efficacy.
| Cell Line | Cancer Type | IC50 Value |
| MM.1S | Multiple Myeloma | 26.1 nM |
| Ty-82 | Esophageal Cancer | Data indicates high sensitivity |
| MV-4-11 | Acute Myeloid Leukemia | Data indicates high sensitivity |
| KG-1 | Acute Myeloid Leukemia | Data indicates high sensitivity |
| NCI-H1299 | Non-small cell lung cancer | Effective anti-proliferative activity |
Data for Ty-82, MV-4-11, and KG-1 indicates significant anti-tumor activity, though specific IC50 values were not detailed in the referenced materials. The average IC50 across a panel of various cancer cell lines was reported as 174.7 nM[1].
Mechanism of Action: Signaling Pathway
C-171 functions by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This action disrupts the transcriptional machinery responsible for the expression of key oncogenes, most notably c-Myc. The inhibition of c-Myc, a critical regulator of cell proliferation, leads to the upregulation of the cyclin-dependent kinase inhibitor p21. This cascade of events ultimately results in cell cycle arrest at the G0/G1 phase, thereby halting tumor cell proliferation[1].
Experimental Protocols
The following outlines the general methodologies employed to assess the efficacy of C-171 in cancer cell lines.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: Cancer cell lines are cultured in their respective recommended media and conditions until they reach approximately 80% confluency.
-
Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. Plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: C-171 is serially diluted to a range of concentrations. The media in the wells is replaced with media containing the different concentrations of C-171. Control wells receive media with DMSO (vehicle).
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence readings are converted to percentage of viable cells relative to the control. The IC50 value is calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for IC50 Determination
Conclusion
The BET inhibitor C-171 demonstrates potent anti-proliferative activity across a variety of cancer cell lines, particularly those of hematological origin. Its mechanism of action, centered on the inhibition of c-Myc transcription and subsequent induction of p21-mediated cell cycle arrest, presents a promising avenue for targeted cancer therapy. Further research, including the determination of IC50 values in a broader panel of cell lines and in vivo studies, will be crucial in fully elucidating the therapeutic potential of C-171.
References
A Head-to-Head Battle: C-171 and the Rise of Non-Covalent STING Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The discovery of the cGAS-STING signaling pathway has opened a new frontier in immunology and oncology, establishing STING (Stimulator of Interferon Genes) as a critical mediator of innate immunity. The aberrant activation of this pathway, however, is implicated in a variety of autoimmune and inflammatory diseases. This has spurred the development of STING inhibitors as potential therapeutics. Among these, the covalent inhibitor C-171 has been a key tool for researchers. This guide provides a comprehensive benchmark of C-171 against the emerging class of non-covalent STING inhibitors, offering a detailed comparison of their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
STING inhibitors can be broadly categorized based on their mechanism of action: covalent and non-covalent.
C-171 , and its close analog H-151, represent the class of covalent inhibitors . These molecules form an irreversible bond with a specific cysteine residue (Cys91) in the transmembrane domain of the STING protein.[1][2][3] This covalent modification prevents the palmitoylation of STING, a crucial post-translational modification required for its trafficking from the endoplasmic reticulum to the Golgi apparatus and subsequent activation.[1][3]
In contrast, non-covalent inhibitors employ a reversible binding strategy. Compounds like SN-011 and Compound 18 function as competitive antagonists.[4][5][6] They bind to the cyclic dinucleotide (CDN) binding pocket of STING, the same site where the endogenous ligand 2'3'-cGAMP binds.[4][5] By occupying this pocket, they lock the STING dimer in an inactive, open conformation, thereby preventing the conformational changes necessary for downstream signaling.[4][5]
Performance Snapshot: A Quantitative Comparison
The efficacy of STING inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the STING-mediated response by 50%. The following table summarizes the available in vitro potency data for H-151 (as a representative of the C-171 class of covalent inhibitors) and the non-covalent inhibitors SN-011 and Compound 18. It is important to note that direct head-to-head comparisons in the same experimental setup are crucial for accurate assessment.
| Inhibitor | Class | Target | Cell Line | Species | IC50 | Reference |
| H-151 | Covalent | Cys91 | MEFs | Mouse | ~138 nM | [4][7] |
| BMDMs | Mouse | ~109.6 nM | [4][7] | |||
| HFFs | Human | ~134.4 nM | [4][7] | |||
| 293T-hSTING | Human | 1.04 µM | [6][8] | |||
| 293T-mSTING | Mouse | 0.82 µM | [6][8] | |||
| SN-011 | Non-covalent | cGAMP Binding Pocket | MEFs | Mouse | ~127.5 nM | [4][7] |
| BMDMs | Mouse | ~107.1 nM | [4][7] | |||
| HFFs | Human | ~502.8 nM | [4][7] | |||
| L929 | Mouse | 76 nM | [9][10] | |||
| Compound 18 | Non-covalent | cGAMP Binding Pocket | THP-1 | Human | ~11 µM | [5][7][11] |
| HAQ STING (biochemical) | Human | 68 nM | [11][12] |
MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; HFFs: Human Foreskin Fibroblasts.
Experimental Protocols: Unveiling Inhibitor Potency
The determination of IC50 values for STING inhibitors relies on robust in vitro assays that measure the inhibition of STING-dependent signaling. The most common method is the Interferon-β (IFN-β) reporter assay.
IFN-β Reporter Assay
This cell-based assay quantifies the ability of a compound to suppress the activation of the IFN-β promoter, a direct downstream target of the STING pathway.
Principle: Cells are engineered to express a reporter gene, typically luciferase, under the control of the IFN-β promoter. Activation of the STING pathway leads to the transcription of the luciferase gene, resulting in a measurable luminescent signal. The potency of an inhibitor is determined by its ability to reduce this signal.[8][13]
Detailed Protocol:
-
Cell Seeding: HEK293T cells, which are deficient in endogenous STING, are seeded in a 96-well plate. These cells are then co-transfected with plasmids expressing either human or murine STING and a plasmid containing the IFN-β promoter-luciferase reporter construct.
-
Compound Treatment: Cells are pre-incubated with a serial dilution of the STING inhibitor (e.g., C-171, SN-011) for a defined period, typically 1-6 hours. A vehicle control (e.g., DMSO) is also included.
-
STING Activation: The STING pathway is then activated by stimulating the cells with a known STING agonist, such as 2'3'-cGAMP.
-
Lysis and Luminescence Reading: After an incubation period (e.g., 6 hours), the cells are lysed, and a luciferase assay reagent is added. The luminescence is then measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the agonist-only control. The IC50 value is then determined by fitting the data to a dose-response curve.[8]
Visualizing the Molecular Landscape
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for inhibitor benchmarking.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel cGAMP Competitive Ligand of the Inactive Form of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. STING (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. benchchem.com [benchchem.com]
Independent Validation of C-171: A Comparative Guide to STING Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for C-171, a covalent inhibitor of the STING (Stimulator of Interferon Genes) protein, with other known STING inhibitors. The information is presented to facilitate independent validation and further research into STING-targeted therapeutics.
C-171: A Covalent STING Inhibitor
C-171 is a small molecule that acts as a covalent antagonist of the STING protein.[1] Its mechanism of action involves the irreversible binding to a specific cysteine residue (Cys91) within the transmembrane domain of STING.[1] This covalent modification sterically hinders the palmitoylation of STING, a critical post-translational modification required for its activation and subsequent downstream signaling.[1][2] By preventing palmitoylation, C-171 effectively blocks the activation of the innate immune response mediated by the cGAS-STING pathway.
Comparative Analysis of STING Inhibitors
The following tables summarize the quantitative data for C-171 and other representative STING inhibitors. These inhibitors are categorized based on their mechanism of action: palmitoylation inhibitors and cyclic dinucleotide (CDN) binding pocket inhibitors.
Table 1: STING Palmitoylation Inhibitors
| Compound | Target | Mechanism of Action | IC50 (IFN-β Reporter Assay) | Reference |
| C-171 | Human & Mouse STING | Covalent modification of Cys91, blocking palmitoylation | Not explicitly stated in snippets, but potent inhibition demonstrated. | Haag et al., 2018 |
| H-151 | Human & Mouse STING | Covalent modification of Cys91, blocking palmitoylation | ~138 nM (MEFs), ~109.6 nM (BMDMs), ~134.4 nM (HFFs) | [3] |
| C-170 | Human & Mouse STING | Covalent modification of Cys91, blocking palmitoylation | Data not available in snippets | [4] |
| C-176 | Mouse STING | Covalent modification of Cys91, blocking palmitoylation | Data not available in snippets | [4] |
| C-178 | Mouse STING | Covalent modification of Cys91, blocking palmitoylation | Data not available in snippets | [4] |
Table 2: STING CDN Binding Pocket Inhibitors
| Compound | Target | Mechanism of Action | IC50 (IFN-β Reporter Assay) | Reference |
| SN-011 | Human & Mouse STING | Competitive binding to the CDN pocket, locking STING in an inactive state | ~502.8 nM (human cells), ~107.1-127.5 nM (mouse cells) | [3] |
| Compound 18 | Human STING | Competitive binding to the CDN pocket | ~11 µM | [3] |
| Astin C | Human STING | Binds to the CDN pocket | Data not available in snippets |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the published findings.
Interferon-β (IFN-β) Reporter Assay
This assay is used to quantify the activity of the STING pathway by measuring the induction of the IFN-β promoter.
1. Cell Culture and Transfection:
- HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are seeded in 96-well plates and co-transfected with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
2. Compound Treatment and STING Activation:
- 24 hours post-transfection, cells are pre-treated with various concentrations of the STING inhibitor (e.g., C-171) or vehicle (DMSO) for 1 hour.
- The STING pathway is then activated by transfecting the cells with a STING agonist, such as 2'3'-cGAMP.
3. Luciferase Activity Measurement:
- After 18-24 hours of stimulation, the cells are lysed.
- Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
- The IC50 values are calculated from the dose-response curves.
STING Palmitoylation Assay (Acyl-Biotin Exchange)
This assay is used to directly assess the palmitoylation status of the STING protein.
1. Cell Lysis and Thiol Blocking:
- Cells are lysed in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to block all free cysteine residues.
2. Thioester Cleavage:
- The thioester bonds of palmitoylated cysteines are cleaved using hydroxylamine.
3. Biotinylation of Newly Exposed Thiols:
- The newly exposed cysteine residues (previously palmitoylated) are labeled with a biotin-containing reagent, such as biotin-HPDP.
4. Affinity Purification and Detection:
- The biotinylated proteins are captured using streptavidin-agarose beads.
- The enriched proteins are then eluted and analyzed by SDS-PAGE and Western blotting using an anti-STING antibody to detect the amount of palmitoylated STING.
Visualizations
Signaling Pathway of cGAS-STING
Caption: The cGAS-STING signaling pathway and the inhibitory action of C-171.
Experimental Workflow for C-171 Validation
Caption: A generalized workflow for the validation of C-171's inhibitory activity.
References
- 1. Targeting STING with covalent small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STING palmitoylation as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SET-171: A Comprehensive Safety and Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for SET-171, it is imperative to treat the substance as an uncharacterized and potentially hazardous material.[1] This guide provides a general framework for the safe handling and disposal of this compound, drawing upon established best practices for chemical and pharmaceutical waste management.
I. Pre-Disposal Safety and Handling
A thorough risk assessment must be conducted before initiating any disposal procedures.[1] The following safety measures are essential:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of a chemical. If an SDS for this compound is unavailable, the compound must be treated as hazardous until its properties are known.[1]
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.[1] Depending on the physical form and potential volatility of this compound, respiratory protection may also be necessary.[1]
-
Containment: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent the inhalation of powders or aerosols.[1]
II. General Disposal Protocol for this compound
The following step-by-step process outlines the recommended procedure for the disposal of this compound, assuming it is an uncharacterized substance.
-
Segregation: Do not mix this compound with other waste streams. It should be segregated as a unique chemical waste.
-
Containment and Labeling:
-
Place the waste in a chemically compatible, sealed, and leak-proof container.
-
The container must be clearly labeled with the name "this compound" and a "Hazardous Waste" label. Include any known information about its properties (e.g., solid, liquid, potential hazards).
-
-
Record Keeping: Maintain a detailed record of the disposal in the laboratory's chemical inventory or waste log.[1]
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Transfer the container to your institution's designated hazardous waste collection area for disposal by a licensed waste disposal contractor.[2][3]
Crucially, never dispose of unknown chemical agents like this compound down the drain or in the regular trash. [1]
III. Quantitative Data Framework
Without specific information on this compound, it is not possible to provide quantitative disposal data. The following table provides a framework for the type of data that should be obtained from an SDS or internal safety assessment.
| Data Parameter | Value/Information to be Determined | Importance in Disposal |
| pH | (e.g., 2.5, 7.0, 11.0) | Determines corrosivity (B1173158) and compatibility with other waste and container materials. |
| Reactivity | (e.g., Incompatible with strong oxidizers, water-reactive) | Prevents dangerous chemical reactions during storage and disposal. |
| Toxicity (e.g., LC50, LD50) | (e.g., 50 mg/kg oral rat) | Informs the level of hazard and necessary handling precautions. |
| Environmental Hazards | (e.g., Aquatic toxicity, persistence) | Guides decisions on appropriate disposal methods to prevent environmental pollution. |
| Recommended Neutralizing Agent | (e.g., Sodium bicarbonate, citric acid) | For potential in-lab deactivation procedures, if deemed safe and necessary. |
IV. Experimental Workflow and Decision Hierarchy
The proper disposal of a laboratory chemical follows a structured workflow and decision-making process to ensure safety and compliance.
This decision hierarchy for laboratory chemical waste disposal underscores the critical steps from initial assessment to final, compliant disposal.
References
Navigating the Safe Handling of Specialized Research Compounds: A Guide to "SET-171" and Potentially Related Substances
Immediate Safety and Logistical Information for Researchers
The designation "SET-171" does not correspond to a universally recognized chemical entity in standard chemical databases. This ambiguity necessitates a careful approach to ensure laboratory safety. It is crucial to first positively identify the compound before handling. "this compound" may be an internal project code or a shorthand for a more specific research chemical.
This guide provides essential safety and logistical information for several known research compounds that bear the "171" designation and are relevant to drug development professionals. Researchers should cross-reference the information below with their own documentation to determine which, if any, of these compounds corresponds to their "this compound".
Logical Workflow for Identification of Ambiguously Labeled Chemicals
The first step in ensuring the safe handling of any chemical is its correct identification. The following diagram outlines the logical workflow to follow when encountering an ambiguously labeled substance like "this compound".
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
